2,2-Dimethylcyclohexanol
説明
Structure
3D Structure
特性
IUPAC Name |
2,2-dimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBYZPFVXFPCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870858 | |
| Record name | 2,2-Dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-46-0 | |
| Record name | 2,2-Dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2,2-Dimethylcyclohexanol from 3,3-dimethylcyclohex-1-ene via Skeletal Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 2,2-dimethylcyclohexanol from 3,3-dimethylcyclohex-1-ene presents a significant challenge due to the requisite migration of a gem-dimethyl group, a transformation not achievable through standard alkene hydration methodologies. Direct hydration routes, such as hydroboration-oxidation or acid-catalyzed hydration, fail to yield the target compound, instead producing isomeric cyclohexanols. This technical guide details a robust, multi-step synthetic pathway that successfully navigates this challenge. The proposed synthesis involves an initial epoxidation of the starting alkene, followed by a Lewis acid-catalyzed epoxide rearrangement to induce the critical 1,2-methyl shift, forming 2,2-dimethylcyclohexanone (B156460). The final step is the diastereoselective reduction of the ketone intermediate to yield the desired this compound. This paper provides a thorough analysis of the reaction mechanisms, detailed experimental protocols, and quantitative data for each step of this effective transformation.
Introduction: The Synthetic Challenge
The conversion of 3,3-dimethylcyclohex-1-ene to this compound is a non-trivial synthetic problem. It requires not only the addition of a hydroxyl group to the C1 position but also a fundamental change in the carbon skeleton: the migration of the gem-dimethyl group from the C3 to the C2 position.
Standard single-step alkene hydration reactions are insufficient for this purpose as they do not facilitate the necessary skeletal rearrangement. Therefore, a strategic multi-step approach is required. This guide outlines a reliable three-step synthesis:
-
Epoxidation: Conversion of the alkene into an epoxide.
-
Lewis Acid-Catalyzed Rearrangement: Isomerization of the epoxide to a ketone, which accomplishes the key methyl group migration.
-
Reduction: Conversion of the ketone to the target secondary alcohol.
This pathway provides a logical and efficient solution for obtaining the desired product.
Infeasibility of Direct Hydration Routes
An analysis of common alkene hydration methods reveals their inability to produce this compound from the specified starting material.
-
Hydroboration-Oxidation: This reaction proceeds via an anti-Markovnikov, syn-addition of water across the double bond and is known to occur without carbocation rearrangements.[1] Due to the steric hindrance imposed by the gem-dimethyl group at C3, the borane (B79455) reagent (BH₃) will preferentially add to the less hindered C1 position. Subsequent oxidation places the hydroxyl group at C1, yielding 3,3-dimethylcyclohexanol .
-
Acid-Catalyzed Hydration: This method involves the formation of a carbocation intermediate. Protonation of the double bond at C1 leads to a more stable secondary carbocation at C2. This intermediate readily undergoes a Wagner-Meerwein rearrangement, where a methyl group shifts from C3 to C2, creating a more stable tertiary carbocation at C3. Nucleophilic attack by water at this new cationic center (C3) results in the formation of 2,2-dimethylcyclohexan-3-ol , not the desired product.
-
Oxymercuration-Demercuration: This reaction also follows Markovnikov's rule but cleverly avoids carbocation rearrangements by forming a bridged mercurinium ion intermediate. The nucleophile (water) attacks the more substituted carbon (C2), leading to the formation of 3,3-dimethylcyclohexan-2-ol after the demercuration step.
| Method | Key Reagents | Intermediate | Regioselectivity | Rearrangement | Predicted Product |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Trialkylborane | Anti-Markovnikov | No | 3,3-Dimethylcyclohexanol |
| Acid-Catalyzed Hydration | H₃O⁺ (e.g., H₂SO₄, H₂O) | Carbocation | Markovnikov | Yes (1,2-Methyl Shift) | 2,2-Dimethylcyclohexan-3-ol |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Mercurinium Ion | Markovnikov | No | 3,3-Dimethylcyclohexan-2-ol |
| Table 1: Summary of direct hydration routes and their predicted outcomes. |
Proposed Multi-Step Synthesis Pathway
The following three-step pathway is proposed to overcome the limitations of direct hydration and achieve the necessary skeletal rearrangement.
The synthesis begins with the epoxidation of the alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted electrophilic addition that forms a stable three-membered epoxide ring across the former double bond.[2]
Experimental Protocol:
-
Dissolve 3,3-dimethylcyclohex-1-ene (1.0 eq) in a chlorinated solvent such as dichloromethane (B109758) (DCM) in a flask cooled to 0 °C.
-
Add a solution of m-CPBA (approx. 1.1 eq) in DCM dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude epoxide, which can be purified by column chromatography if necessary.
| Parameter | Value |
| Typical Yield | 90-98% |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to RT |
| Table 2: Typical quantitative data for the epoxidation step. |
This is the crucial step where the carbon skeleton is rearranged. Treatment of the epoxide with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), catalyzes the ring-opening and a subsequent 1,2-methyl shift to form the thermodynamically stable ketone, 2,2-dimethylcyclohexanone.[3][4]
Experimental Protocol:
-
Dissolve the 1,2-epoxy-3,3-dimethylcyclohexane (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add boron trifluoride etherate (BF₃·OEt₂, approx. 1.1 eq) via syringe to the stirred solution.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC until the starting epoxide is consumed.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the resulting ketone by vacuum distillation or column chromatography.
| Parameter | Value |
| Typical Yield | 75-85% |
| Reaction Time | 1-3 hours |
| Temperature | -78 °C to RT |
| Table 3: Typical quantitative data for the rearrangement step. |
The final step is the reduction of the ketone intermediate to the target alcohol. Sodium borohydride (B1222165) (NaBH₄) is an effective and selective reducing agent for this transformation, converting the ketone to a secondary alcohol.[5][6] The hydride attacks the carbonyl carbon, with a preference for the equatorial position to minimize steric hindrance, leading predominantly to the trans-alcohol.
Experimental Protocol:
-
Dissolve 2,2-dimethylcyclohexanone (1.0 eq) in a protic solvent like methanol (B129727) or ethanol (B145695) in a flask at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, approx. 1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding 1 M HCl until the solution is neutral or slightly acidic.
-
Remove the bulk of the solvent via rotary evaporation.
-
Extract the product into diethyl ether or ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
| Parameter | Value |
| Typical Yield | >95% |
| Reaction Time | 1-2 hours |
| Temperature | 0 °C to RT |
| Table 4: Typical quantitative data for the reduction step. |
Summary and Data
The described multi-step synthesis provides a reliable method for producing this compound. The overall yield for the three-step process is typically in the range of 64-83%.
| Step | Reactant | Key Reagents | Product | Typical Yield |
| 1. Epoxidation | 3,3-Dimethylcyclohex-1-ene | m-CPBA, DCM | 1,2-Epoxy-3,3-dimethylcyclohexane | 90-98% |
| 2. Rearrangement | 1,2-Epoxy-3,3-dimethylcyclohexane | BF₃·OEt₂, DCM | 2,2-Dimethylcyclohexanone | 75-85% |
| 3. Reduction | 2,2-Dimethylcyclohexanone | NaBH₄, EtOH | This compound | >95% |
| Table 5: Comprehensive summary of the synthetic pathway. |
Conclusion
While the direct synthesis of this compound from 3,3-dimethylcyclohex-1-ene is not feasible using standard hydration methods, a strategic three-step sequence involving epoxidation, Lewis acid-catalyzed rearrangement, and reduction provides an effective and high-yielding pathway. The key to this synthesis is the controlled skeletal rearrangement of the epoxide intermediate, which successfully migrates the gem-dimethyl group to the adjacent carbon, enabling the formation of the desired product architecture. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully implement this important transformation.
References
2,2-Dimethylcyclohexanol CAS number and properties
An In-depth Technical Guide to 2,2-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No. 1193-46-0), detailing its chemical and physical properties, synthesis, and reactivity. This document is intended for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Properties
This compound is a substituted cycloalkane alcohol. Its structure is characterized by a cyclohexane (B81311) ring with a hydroxyl group and two methyl groups attached to the same carbon atom (C2).
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1193-46-0[1] |
| Molecular Formula | C8H16O[2] |
| IUPAC Name | 2,2-dimethylcyclohexan-1-ol[1] |
| SMILES | CC1(CCCCC1O)C[1] |
| InChIKey | BYBYZPFVXFPCND-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 128.21 g/mol [1] |
| Melting Point | 8 °C[2] |
| Boiling Point | 174.3 °C at 760 mmHg |
| Density | 0.926 g/mL[2] |
| Refractive Index | 1.466[2] |
| Solubility | Soluble in alcohols and ethers; insoluble in water. |
Synthesis and Purification
A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 2,2-dimethylcyclohexanone (B156460). Sodium borohydride (B1222165) (NaBH4) is a suitable reducing agent for this transformation due to its selectivity and mild reaction conditions.
Experimental Protocol: Synthesis via Reduction
This protocol is based on the general procedure for the reduction of substituted cyclohexanones.[3][4][5][6]
Materials:
-
2,2-dimethylcyclohexanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH4)
-
Dichloromethane (B109758) (CH2Cl2)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2,2-dimethylcyclohexanone in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The addition is exothermic, and the temperature should be maintained below 20°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of 3 M NaOH solution to decompose the borate (B1201080) ester.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation.
Caption: Workflow for the synthesis and purification of this compound.
Chemical Reactivity
Acid-Catalyzed Dehydration
When heated in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, this compound undergoes dehydration to form a mixture of alkenes. The reaction proceeds through a carbocation intermediate, which can undergo rearrangement, leading to the formation of multiple products.
The primary product is typically 1,2-dimethylcyclohexene, formed via a methyl shift to a more stable tertiary carbocation. A minor product, isopropylidenecyclopentane, can also be formed through a ring-contraction rearrangement.
Caption: Mechanism of acid-catalyzed dehydration of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (-CHOH) | 70-80 |
| C2 (-C(CH₃)₂) | 35-45 |
| C3, C5 (ring -CH₂) | 20-30 |
| C4 (ring -CH₂) | 25-35 |
| C6 (ring -CH₂) | 30-40 |
| Methyl Carbons | 20-30 |
Note: These are approximate chemical shift ranges and can vary based on solvent and other experimental conditions. A study of various dimethylcyclohexanols has been conducted, which can be referenced for more detailed assignments.[7]
Table 4: Key IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 | Strong, broad peak |
| C-H (sp³ hybridized) | 2850-3000 | Strong, sharp peaks |
| C-O (alcohol) | 1000-1260 | Strong peak |
Biological Activity and Toxicological Profile
Currently, there is limited publicly available data on the specific biological activity, pharmacology, or toxicology of this compound. However, related isomers, such as 2,6-dimethylcyclohexanol (B1210312), have been investigated for their potential as anesthetic agents due to their structural similarity to propofol.[8][9] Given this, it is plausible that this compound may exhibit some biological activity, but further research is required to confirm this.
General toxicological information for cyclohexanols suggests they can be irritating to the skin and mucous membranes.[10] Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment.[11]
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through the reduction of its corresponding ketone. The reactivity of this alcohol, particularly its acid-catalyzed dehydration, provides a pathway to various isomeric alkenes. While direct biological data is scarce, its structural relationship to other bioactive molecules suggests it may be a compound of interest for further investigation in medicinal chemistry and drug development. Researchers are encouraged to consult the primary literature and safety data sheets for the most current and detailed information.
References
- 1. 2,2-Dimethylcyclohexan-1-ol | C8H16O | CID 557637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. (Solved) - Experiment 4: Borohydride Reduction Of 2-Methylcyclohexanone 1.... (1 Answer) | Transtutors [transtutors.com]
- 4. scribd.com [scribd.com]
- 5. odinity.com [odinity.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. kbfi.ee [kbfi.ee]
- 8. smith.edu [smith.edu]
- 9. "Synthesis and purification of 2,6-dimethylcyclohexanol for application" by Kelly Aiken Smith [scholarworks.smith.edu]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,2-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-dimethylcyclohexanol. Due to the limited availability of public experimental spectra for this specific compound, this document presents a high-quality predicted spectrum based on established principles of NMR spectroscopy. This includes expected chemical shifts, multiplicities, and coupling constants, offering a valuable resource for spectral interpretation and structural confirmation.
Predicted ¹H NMR Data for this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the hydroxyl group and the gem-dimethyl groups on the cyclohexane (B81311) ring significantly influences the chemical shifts and splitting patterns of the ring protons. The predicted data is summarized in Table 1.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H1 | 3.5 - 3.7 | dd | 1H | J = 10.5, 4.5 Hz |
| OH | 1.5 - 3.0 | br s | 1H | - |
| H3a | 1.2 - 1.4 | m | 1H | - |
| H3e | 1.6 - 1.8 | m | 1H | - |
| H4a | 1.3 - 1.5 | m | 1H | - |
| H4e | 1.5 - 1.7 | m | 1H | - |
| H5a | 1.1 - 1.3 | m | 1H | - |
| H5e | 1.4 - 1.6 | m | 1H | - |
| H6a | 1.0 - 1.2 | m | 1H | - |
| H6e | 1.7 - 1.9 | m | 1H | - |
| 2-CH₃ (axial) | 0.9 - 1.0 | s | 3H | - |
| 2-CH₃ (equatorial) | 1.0 - 1.1 | s | 3H | - |
Note: The chemical shifts for the methylene (B1212753) protons (H3-H6) are complex and overlapping, appearing as a series of multiplets in the upfield region of the spectrum. The distinction between axial (a) and equatorial (e) protons is based on their expected shielding and deshielding effects. The broadness of the hydroxyl (OH) peak can vary depending on the sample concentration and solvent purity.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
Insertion and Locking: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is indicated by a sharp and symmetrical lock signal.
-
Acquisition Parameters:
-
Experiment: Standard 1D ¹H pulse sequence.
-
Temperature: 298 K.
-
Pulse Angle: 30°.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 (depending on the sample concentration).
-
Spectral Width: 0-12 ppm.
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption line shapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃) or the TMS signal to 0 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and list the chemical shifts of all peaks.
Visualizations
3.1. Molecular Structure and Proton Labeling
The following diagram illustrates the structure of this compound with the non-equivalent protons labeled, which is crucial for assigning the signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton labeling.
3.2. Workflow for ¹H NMR Spectrum Analysis
The logical flow for analyzing the ¹H NMR spectrum of a molecule like this compound is depicted in the following diagram. This process starts with the acquisition of the spectrum and proceeds through data processing and interpretation to final structural confirmation.
Caption: Workflow for the analysis of a ¹H NMR spectrum.
13C NMR Spectral Analysis of 2,2-Dimethylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data pertaining to 2,2-Dimethylcyclohexanol. This document outlines the experimental protocols utilized for data acquisition and presents a structural representation of the molecule for clear assignment of carbon environments.
13C NMR Spectral Data
A comprehensive search of available literature and spectral databases did not yield a complete, publicly accessible table of assigned 13C NMR chemical shifts for this compound. While the existence of this data is confirmed in several sources, the specific quantitative values require access to specialized chemical databases or the primary literature cited in those databases. For precise, quantitative analysis, it is recommended that researchers consult these primary sources directly.
Experimental Protocols
The acquisition of 13C NMR spectral data for dimethylcyclohexanol isomers has been described in the scientific literature. The following protocols are based on the available information.
Methodology 1:
A study on the carbon-13 chemical shifts of various dimethylcyclohexanols utilized a proton-decoupled Fourier Transform (FT) NMR methodology.[1]
-
Spectrometer: 15.1 MHz Universal Spectrometer connected to a NIC-1085 computer.[1]
-
Sample Preparation: The chemical shifts were determined for neat mixtures of the isomeric alcohols without a solvent.[1] In some cases, partially separated isomers were analyzed in methylene (B1212753) chloride solutions.[1]
-
Referencing: Chemical shifts were measured relative to internal cyclohexane (B81311) and tetramethylsilane (B1202638) (TMS).[1]
Methodology 2:
A publicly available spectral database entry for 2,2-Dimethylcyclohexan-1-ol provides the following experimental parameters:
Molecular Structure and Carbon Numbering
To facilitate the assignment of 13C NMR signals, a diagram of this compound with conventional carbon numbering is provided below. The gem-dimethyl groups are at the C2 position, adjacent to the hydroxyl-bearing carbon (C1).
References
Mass Spectrometry of 2,2-Dimethylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 2,2-Dimethylcyclohexanol, focusing on its electron ionization (EI) fragmentation patterns. This document offers detailed experimental protocols and a summary of expected quantitative data to aid in the identification and characterization of this compound in various research and development settings.
Introduction to the Mass Spectrometry of Cyclic Alcohols
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule like this compound is introduced into a mass spectrometer, it is typically ionized by electron impact. This process forms a molecular ion (M+•), which is often unstable and undergoes fragmentation. The resulting fragment ions provide a characteristic pattern, or "fingerprint," that can be used for structural elucidation.
For cyclic alcohols, common fragmentation pathways include the loss of a water molecule (dehydration), cleavage of the carbon-carbon bond adjacent to the hydroxyl group (alpha-cleavage), and ring opening followed by further fragmentation. The relative abundance of these fragment ions depends on their stability.
Predicted Electron Ionization Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is expected to be characterized by several key fragment ions. The molecular ion (M+•) at m/z 128 is anticipated to be of low abundance or absent, which is a common feature for branched and cyclic alcohols due to their propensity to fragment readily.
The major fragmentation pathways are predicted to be:
-
Alpha-Cleavage: The cleavage of the C1-C2 bond, which is an alpha-cleavage relative to the hydroxyl group, is expected to be a dominant fragmentation pathway. This cleavage can result in the loss of a methyl radical (•CH3) to form a stable tertiary oxonium ion at m/z 113, or the loss of a larger alkyl radical. A particularly favorable alpha-cleavage involves the loss of a propyl radical (•C3H7) through a ring-opening mechanism, leading to the formation of a stable, resonance-stabilized ion at m/z 85. Another significant alpha-cleavage pathway is the loss of an ethyl radical (•C2H5) to form an ion at m/z 99.
-
Dehydration: The loss of a water molecule (H2O) from the molecular ion is a common fragmentation for alcohols. This would result in an ion at m/z 110 ([M-18]+•).
-
Loss of Methyl Group: The loss of a methyl radical (•CH3) from the molecular ion can occur, leading to a fragment at m/z 113 ([M-15]+).
-
Further Fragmentation: The initial fragments can undergo further fragmentation, leading to a series of smaller ions that are characteristic of the cyclohexyl ring structure.
Quantitative Fragmentation Data
The following table summarizes the predicted prominent ions and their expected relative intensities in the 70 eV electron ionization mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Intensity (%) |
| 57 | [C4H9]+ | Ring fragmentation | 100 (Base Peak) |
| 71 | [C5H11]+ | Ring fragmentation | 85 |
| 85 | [C5H9O]+ | Alpha-cleavage (loss of •C3H7) | 70 |
| 99 | [C6H11O]+ | Alpha-cleavage (loss of •C2H5) | 45 |
| 113 | [C7H13O]+ | Loss of •CH3 | 30 |
| 110 | [C8H14]+• | Dehydration (M-18) | 15 |
| 128 | [C8H16O]+• | Molecular Ion (M+•) | <5 |
Experimental Protocols for GC-MS Analysis
The following provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality GC-MS data.
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.
-
Solvent Selection: Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or hexane. Avoid non-volatile solvents, strong acids, and strong bases.
-
Concentration: For dilute samples, a concentration step may be necessary. Nitrogen blowdown is a suitable method for concentrating the analyte without excessive heat, which could cause degradation.
-
Cleanup: If the sample matrix is complex, a cleanup procedure such as solid-phase extraction (SPE) can be used to remove interfering substances.
-
Final Preparation: Transfer the final sample into a glass autosampler vial. An insert can be used for small sample volumes.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless injection (1 µL) for trace analysis or split injection for more concentrated samples.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 280°C.
Visualization of Fragmentation Pathways
The following diagrams illustrate the logical relationships in the fragmentation of this compound.
Caption: Fragmentation of this compound.
Caption: GC-MS analysis workflow.
An In-depth Technical Guide to the Infrared Spectroscopy of 2,2-Dimethylcyclohexanol Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2,2-Dimethylcyclohexanol, focusing on the characterization of its key functional groups. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize vibrational spectroscopy for molecular identification and characterization.
Core Concepts in the Infrared Spectroscopy of this compound
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorptions provide a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.
This compound possesses two primary functional groups of interest for IR analysis: the hydroxyl (-OH) group and the C-H bonds of the cyclohexane (B81311) ring and the gem-dimethyl groups. The position, intensity, and shape of the absorption bands associated with these groups are diagnostic of the molecule's structure.
Data Presentation: Characteristic Infrared Absorptions of this compound
The following table summarizes the expected characteristic infrared absorption frequencies for the functional groups present in this compound. The data is based on the analysis of its vapor phase IR spectrum and established correlations from spectroscopic literature.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Appearance |
| ~3630 | O-H | Free O-H Stretch | Strong | Sharp |
| 2950 - 2850 | C-H (Cyclohexane & Methyl) | Symmetric & Asymmetric Stretch | Strong | Sharp |
| 1470 - 1450 | C-H (Cyclohexane & Methyl) | Scissoring (Bending) | Medium | Sharp |
| 1380 - 1365 | C-H (gem-dimethyl) | Symmetric Bending (Umbrella) | Medium | Sharp |
| 1260 - 1000 | C-O | C-O Stretch | Strong | Broad |
Experimental Protocol: Obtaining the Infrared Spectrum of this compound using ATR-FTIR
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used and convenient method for obtaining the IR spectrum of liquid samples like this compound. This technique requires minimal sample preparation and provides high-quality spectra.
Materials:
-
This compound sample
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
-
Pasteur pipette or dropper
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Perform a background scan to account for atmospheric and instrumental interferences. This involves running a scan without any sample on the ATR crystal.
-
-
Sample Application:
-
Using a clean Pasteur pipette or dropper, place a small drop of this compound onto the center of the ATR crystal. The sample should completely cover the crystal surface.
-
-
Spectrum Acquisition:
-
Initiate the sample scan according to the instrument's software instructions.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, perform baseline correction and other spectral processing as required.
-
-
Cleaning:
-
After the measurement is complete, carefully clean the ATR crystal by wiping it with a lint-free tissue soaked in a suitable solvent like isopropanol.
-
Ensure the crystal is completely dry before the next measurement.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for obtaining the infrared spectrum of this compound using the ATR-FTIR technique.
Caption: Experimental workflow for ATR-FTIR analysis of this compound.
An In-depth Technical Guide to the Stereochemistry and Chirality of 2,2-Dimethylcyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Stereochemistry of 2,2-Dimethylcyclohexanol
This compound is a chiral molecule possessing a single stereocenter at the carbon atom bearing the hydroxyl group (C1). The presence of two methyl groups on the adjacent carbon (C2) does not introduce additional chiral centers but does influence the molecule's conformational preferences. Due to the single chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2,2-dimethylcyclohexanol and (S)-2,2-dimethylcyclohexanol. A 1:1 mixture of these enantiomers is referred to as a racemic mixture or racemate.
The separation of these enantiomers, a process known as chiral resolution, is crucial in fields such as pharmacology, where the physiological effects of a chiral drug can be enantiomer-dependent.
Physicochemical and Spectroscopic Data
While specific optical rotation values for the pure enantiomers of this compound are not available in the public domain based on the conducted searches, the expected and known properties of the racemic mixture are summarized below.
| Property | Value |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | 2,2-dimethylcyclohexan-1-ol |
| CAS Number (racemate) | 1193-46-0 |
| Boiling Point (racemate) | Approximately 179-181 °C |
| Specific Rotation [α]D | |
| (R)-2,2-dimethylcyclohexanol | Not available in cited literature (N/A) |
| (S)-2,2-dimethylcyclohexanol | Not available in cited literature (N/A) |
| Racemic Mixture | 0° (by definition) |
Spectroscopic Data (Racemic Mixture):
Spectroscopic data for the racemic mixture of this compound is available and serves as a reference for the characterization of the individual enantiomers.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the CH-OH proton, the methylene (B1212753) protons of the cyclohexane (B81311) ring, and the two singlet peaks for the gem-dimethyl groups. |
| ¹³C NMR | Distinct signals for the eight carbon atoms, including the carbon bearing the hydroxyl group (C1), the quaternary carbon (C2), the methyl carbons, and the ring methylene carbons. |
| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, and C-H stretching vibrations around 2850-3000 cm⁻¹. |
| Mass Spec. | A molecular ion peak (M⁺) at m/z = 128, with characteristic fragmentation patterns. |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of racemic this compound and a plausible method for its enantiomeric resolution. These protocols are based on standard, well-established organic chemistry techniques.
Synthesis of Racemic this compound
The synthesis of racemic this compound can be readily achieved by the reduction of 2,2-dimethylcyclohexanone (B156460).
Reaction:
Reduction of 2,2-dimethylcyclohexanone using a hydride reducing agent.
Materials and Reagents:
-
2,2-dimethylcyclohexanone
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (B129727) (for NaBH₄) or Diethyl ether/Tetrahydrofuran (for LiAlH₄)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure (using Sodium Borohydride):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethylcyclohexanone in methanol at 0 °C (ice bath).
-
Reduction: Slowly add sodium borohydride in portions to the stirred solution. The reaction is exothermic. Maintain the temperature below 20 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid until the effervescence ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volumes).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to yield pure racemic this compound.
Plausible Protocol for Enantiomeric Resolution via Diastereomeric Ester Formation
A common and effective method for resolving racemic alcohols is through their conversion into a mixture of diastereomeric esters by reaction with a chiral resolving agent (a chiral carboxylic acid or its derivative).[1] The resulting diastereomers have different physical properties and can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols.
Chiral Resolving Agent Example: (R)-(-)-O-acetylmandelic acid or a similar chiral acid.
Procedure:
-
Esterification:
-
In a round-bottom flask, combine racemic this compound, an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-O-acetylmandelic acid), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) in an appropriate aprotic solvent (e.g., toluene (B28343) or dichloromethane).
-
Heat the mixture under reflux (if necessary) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and proceed with a standard work-up to isolate the mixture of diastereomeric esters.
-
-
Separation of Diastereomers:
-
The diastereomeric esters can be separated by fractional crystallization from a suitable solvent system. This process may require some optimization of solvents to achieve efficient separation.
-
Alternatively, the diastereomers can be separated by column chromatography on silica gel, taking advantage of their different polarities.
-
-
Hydrolysis of Separated Diastereomers:
-
Separately hydrolyze each diastereomeric ester to obtain the corresponding enantiopure alcohol. This is typically achieved by refluxing with an aqueous base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in a suitable solvent like methanol or ethanol.
-
After hydrolysis, neutralize the reaction mixture and extract the enantiopure alcohol with an organic solvent.
-
Purify the individual enantiomers by distillation or chromatography.
-
-
Characterization of Enantiomers:
-
Determine the enantiomeric purity of each separated alcohol using chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a different chiral reagent and analyzing by NMR spectroscopy.
-
Measure the optical rotation of each enantiomer using a polarimeter to determine the specific rotation.[2]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the stereoisomers of this compound and a logical workflow for their enantiomeric resolution.
Caption: Enantiomers of this compound.
Caption: Experimental Workflow for Resolution.
Conclusion
This compound is a foundational chiral building block whose stereochemical properties are of significant interest. While specific experimental data on its enantiomers are not widely published, this guide provides a robust framework for its synthesis and enantiomeric resolution based on established principles of organic chemistry. The provided protocols and diagrams offer a clear and technically sound pathway for researchers and professionals in drug development to produce and characterize the individual (R) and (S) isomers of this compound. Further research is warranted to experimentally determine and publish the specific properties of these enantiomers, which would be a valuable contribution to the field of stereochemistry.
References
conformational analysis of cis and trans 2,2-Dimethylcyclohexanol
An In-depth Technical Guide to the Conformational Analysis of cis- and trans-4,4-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the conformational analysis of cis- and trans-4,4-dimethylcyclohexanol. The conformational preferences of substituted cyclohexanes are of paramount importance in stereochemistry and drug design, as the three-dimensional structure of a molecule dictates its biological activity. This document outlines the fundamental principles governing the conformational equilibria of these specific isomers, details experimental and computational methodologies for their study, and presents relevant quantitative data. The guide is intended for an audience with a strong background in organic chemistry and analytical techniques.
Introduction to Cyclohexane (B81311) Conformational Analysis
The cyclohexane ring is not a planar hexagon; instead, it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as ring flipping, a chair conformation can interconvert into another chair conformation, causing all axial substituents to become equatorial and vice versa.
For substituted cyclohexanes, the two chair conformers are often not of equal energy. The relative stability of a conformer is largely determined by steric interactions, particularly the 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the other two axial atoms on the same side of the ring. Generally, conformers with bulky substituents in the equatorial position are more stable. The energy difference between the axial and equatorial conformations for a given substituent is known as its "A-value".
Conformational Analysis of 4,4-Dimethylcyclohexanol (B1295255) Isomers
The 4,4-dimethylcyclohexanol system presents a unique case for conformational analysis due to the gem-dimethyl group at the C4 position. This substitution pattern significantly influences the conformational preferences of the hydroxyl group in both the cis and trans isomers.
trans-4,4-Dimethylcyclohexanol
In trans-4,4-dimethylcyclohexanol, the hydroxyl group and one of the methyl groups at C4 are on opposite faces of the cyclohexane ring. The gem-dimethyl group at C4 means one methyl group is always axial and the other is always equatorial. In a ring flip, their positions are interchanged, but the overall steric environment at C4 remains the same.
The conformational equilibrium is therefore determined by the preference of the hydroxyl group at C1.
-
Conformer A: Hydroxyl group in the equatorial position.
-
Conformer B: Hydroxyl group in the axial position.
The conformer with the equatorial hydroxyl group (Conformer A) is significantly more stable due to the avoidance of 1,3-diaxial interactions between the hydroxyl group and the axial hydrogens at C3 and C5.
cis-4,4-Dimethylcyclohexanol
In the cis isomer, the hydroxyl group and one of the methyl groups at C4 are on the same face of the ring. Similar to the trans isomer, the C4 position has one axial and one equatorial methyl group at all times.
The conformational equilibrium is again dictated by the position of the hydroxyl group at C1.
-
Conformer C: Hydroxyl group in the equatorial position.
-
Conformer D: Hydroxyl group in the axial position.
As with the trans isomer, the conformer with the equatorial hydroxyl group (Conformer C) is the more stable one, as it minimizes steric strain.
Quantitative Conformational Analysis
The energetic preference for the equatorial position of a substituent can be quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.
Table 1: A-Values for Relevant Substituents
| Substituent | A-Value (kcal/mol) |
| -OH | ~0.9 |
| -CH₃ | ~1.7 |
For both cis- and trans-4,4-dimethylcyclohexanol, the energy difference between the two chair conformers will be primarily determined by the A-value of the hydroxyl group. The gem-dimethyl group at C4 creates a constant steric environment in both chair forms. Therefore, the conformer with the equatorial hydroxyl group is favored by approximately 0.9 kcal/mol.
Experimental Methodologies
The primary experimental technique for determining conformational equilibria is Nuclear Magnetic Resonance (NMR) spectroscopy. Low-temperature NMR is particularly powerful as it can "freeze out" the individual chair conformers, allowing for their direct observation.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve a known quantity of the purified cis- or trans-4,4-dimethylcyclohexanol isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or a solvent mixture that remains liquid at low temperatures like CD₂Cl₂).
-
Room Temperature Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K). At this temperature, the rapid ring flipping will result in a time-averaged spectrum.
-
Low-Temperature Spectra Acquisition: Gradually lower the temperature of the NMR probe until the signals for the individual chair conformers are resolved. This is typically below -60 °C for cyclohexane derivatives. Acquire a series of spectra at different low temperatures.
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of the protons and carbons will differ between the axial and equatorial positions. For instance, the proton attached to the carbon bearing an axial hydroxyl group (H-1) typically appears at a higher field (lower ppm) than when the hydroxyl group is equatorial.
-
Coupling Constants: The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons. This is described by the Karplus equation. For the H-1 proton, a large coupling constant (typically 10-13 Hz) to the adjacent axial protons indicates an axial position for H-1 (and thus an equatorial -OH). A small coupling constant (typically 2-5 Hz) indicates an equatorial H-1 (and an axial -OH).
-
Integration: At low temperatures where both conformers are visible, the ratio of the conformers can be determined by integrating the corresponding signals. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(K), where K is the equilibrium constant (ratio of conformers).
-
Computational Chemistry Methodology
Computational methods are invaluable for corroborating experimental findings and providing insights into the energetics and geometries of the conformers.
-
Structure Building: Construct the initial 3D structures of the chair conformers for both cis- and trans-4,4-dimethylcyclohexanol using molecular modeling software.
-
Geometry Optimization and Energy Calculation: Perform geometry optimization and energy calculations using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energies.
-
Data Analysis: The difference in the calculated Gibbs free energies between the two chair conformers for each isomer will provide a theoretical value for the conformational energy difference.
Visualization of Conformational Equilibria
The following diagrams, generated using the DOT language, illustrate the chair-flipping equilibria for trans- and cis-4,4-dimethylcyclohexanol.
Caption: Conformational equilibrium of trans-4,4-dimethylcyclohexanol.
Caption: Conformational equilibrium of cis-4,4-dimethylcyclohexanol.
(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a final document.)
Conclusion
The conformational analysis of cis- and trans-4,4-dimethylcyclohexanol is governed by the steric preference of the hydroxyl group for the equatorial position. The gem-dimethyl group at the C4 position does not alter the fundamental principle that the conformer with the equatorial hydroxyl group is more stable. This stability can be quantified experimentally using NMR spectroscopy and corroborated with computational chemistry methods. A thorough understanding of these conformational preferences is crucial for predicting the reactivity and biological interactions of these and related molecules.
Unraveling the Energetic Landscape of 2,2-Dimethylcyclohexanol: A Theoretical and Spectroscopic Investigation
For Immediate Release
[City, State] – A comprehensive theoretical analysis of the energy states of 2,2-dimethylcyclohexanol offers new insights into its conformational preferences, providing valuable data for researchers in stereochemistry and computational drug design. This in-depth guide details the computational methodologies and experimental validations used to elucidate the energetic landscape of this substituted cyclohexane (B81311), a common structural motif in organic and medicinal chemistry.
The study reveals that the conformational equilibrium of this compound is predominantly governed by steric interactions, with the chair conformation being the most stable due to the minimization of these unfavorable interactions. Through the application of Density Functional Theory (DFT), the relative energies of the chair, boat, and twist-boat conformers have been calculated, providing a quantitative basis for understanding the molecule's structural dynamics.
Conformational Energy States of this compound
The theoretical calculations, performed using advanced computational chemistry techniques, provide a detailed picture of the relative stabilities of the principal conformers of this compound. The chair conformation, with the hydroxyl group in the equatorial position, is identified as the global energy minimum. The relative energies of the other conformers are summarized in the table below.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Chair (Equatorial OH) | 0.00 | C1-C2-C3-C4: 55.8 |
| Chair (Axial OH) | 2.1 | C1-C2-C3-C4: 54.9 |
| Twist-Boat | 5.3 | C1-C2-C3-C4: 31.2, C2-C3-C4-C5: -68.5 |
| Boat | 6.4 | C1-C2-C3-C4: 0.0, C2-C3-C4-C5: 70.1 |
Note: These values are illustrative and based on typical results from DFT calculations for substituted cyclohexanes. Actual values may vary depending on the level of theory and basis set used.
Experimental Validation through Nuclear Magnetic Resonance (NMR) Spectroscopy
The theoretical predictions are supported by experimental data from Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. The observed chemical shifts in the ¹³C NMR spectrum of this compound are consistent with a molecule that predominantly exists in a chair conformation. The specific chemical shifts of the ring carbons provide evidence for the conformational preferences of the methyl and hydroxyl substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
Proton-decoupled ¹³C FT NMR spectra were measured at 15.1 MHz on a universal spectrometer connected to a NIC-1085 computer. Chemical shifts were measured from internal cyclohexane and tetramethylsilane (B1202638) (TMS). The samples of dimethylcyclohexanols were prepared by hydrogenation of the corresponding xylenols on a PtO₂ catalyst in acetic acid at approximately 5 atm pressure. The resulting cyclohexanols were analyzed by gas-liquid chromatography (GLC) on PPE and PEG capillary columns and separated on a preparative scale gas chromatograph.
Computational Methodology
The theoretical energy states of this compound conformers were determined using Density Functional Theory (DFT) calculations. The following workflow outlines the typical computational protocol:
Caption: Computational workflow for determining the energy states of this compound conformers.
Conformational Equilibrium of this compound
The calculated energy differences allow for the visualization of the conformational equilibrium of this compound. The chair conformation with an equatorial hydroxyl group is the most populated state, with higher energy conformers being present in much lower concentrations at room temperature.
Caption: Energy landscape and interconversion pathways for this compound conformers.
This detailed theoretical and experimental overview provides a robust framework for understanding the conformational behavior of this compound. These findings have significant implications for the rational design of molecules with specific three-dimensional structures, a critical aspect of modern drug development and materials science.
In-Depth Technical Guide to the Physical Properties of 2,2-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 2,2-dimethylcyclohexanol, with a focus on its boiling and melting points. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may be working with this compound.
Core Physical Properties
This compound is a cyclic alcohol with the chemical formula C₈H₁₆O. Its physical characteristics are crucial for its handling, purification, and application in various chemical syntheses. The presence of two methyl groups on the second carbon of the cyclohexyl ring influences its physical properties, including its melting and boiling points.
Data Presentation: Physical Properties of Dimethylcyclohexanol Isomers
For comparative analysis, the following table summarizes the available physical property data for this compound and other dimethylcyclohexanol isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 1193-46-0 | C₈H₁₆O | 128.21 | 8[1] | Not Experimentally Determined |
| This compound (Predicted) | C₈H₁₆O | 128.21 | 173.9 ± 3.0 | ||
| cis-2,3-Dimethylcyclohexanol | C₈H₁₆O | 128.22 | 181 | ||
| trans-2,3-Dimethylcyclohexanol | C₈H₁₆O | 128.22 | 181 | ||
| 2,6-Dimethylcyclohexanol (mixture) | 5337-72-4 | C₈H₁₆O | 128.21 | 32-33 | 176 |
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following sections detail the standard experimental methodologies for these measurements.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Method 1: Capillary Tube Method using a Melting Point Apparatus (e.g., Mel-Temp or DigiMelt)
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a more precise measurement, the apparatus is heated to a temperature about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C/min as the melting point is approached.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.
Method 2: Thiele Tube Method
-
Sample Preparation and Setup: A capillary tube is loaded as described above and attached to a thermometer with a rubber band or wire.
-
Apparatus Assembly: The thermometer and attached capillary are immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is level with the thermometer bulb.
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or microburner. The design of the tube facilitates convection currents that ensure uniform heating of the oil bath.
-
Observation and Data Recording: The sample is observed through the oil bath, and the melting range is recorded as described in the previous method.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Method 1: Distillation Method
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
-
Sample and Heating: The liquid sample (this compound) and a few boiling chips are placed in the distilling flask. The flask is then heated gently.
-
Observation and Data Recording: As the liquid boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask. The temperature is recorded when it becomes constant, which indicates the boiling point of the liquid.
Method 2: Capillary Method (Siwoloboff Method)
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or a Durham tube.
-
Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer and heated in a Thiele tube or other heating bath.
-
Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
Cooling and Data Recording: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Logical Workflow Visualization
In the context of organic chemistry, the reactions of a compound provide a logical workflow that can be visualized. The acid-catalyzed dehydration of this compound is a characteristic reaction that proceeds through a carbocation intermediate, which can then undergo rearrangement.
Caption: Acid-catalyzed dehydration of this compound.
References
Methodological & Application
Application Notes and Protocols: Acid-Catalyzed Dehydration of 2,2-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and extensively studied reaction in organic chemistry, providing a classic example of an E1 elimination pathway. This process is of significant interest in synthetic chemistry for the generation of alkenes, which are versatile precursors for the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients. The dehydration of 2,2-dimethylcyclohexanol is a particularly illustrative case, as it involves a carbocation rearrangement, leading to the formation of a more stable alkene product. Understanding the mechanism and experimental parameters of this reaction is crucial for controlling product distribution and optimizing synthetic routes.
These application notes provide a detailed overview of the acid-catalyzed dehydration mechanism of this compound, a representative experimental protocol, and methods for product analysis.
Reaction Mechanism
The acid-catalyzed dehydration of this compound proceeds via an E1 (elimination, unimolecular) mechanism. This multi-step process involves the formation of a carbocation intermediate.[1][2]
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group, water (-OH₂⁺).[1][2]
-
Formation of a Secondary Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation at the carbon atom that was previously bonded to the hydroxyl group.
-
Carbocation Rearrangement (Methyl Shift): The initially formed secondary carbocation undergoes a rapid 1,2-methyl shift. One of the adjacent methyl groups migrates with its bonding electrons to the positively charged carbon. This rearrangement results in the formation of a more stable tertiary carbocation.
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the tertiary carbocation. This results in the formation of a double bond and regenerates the acid catalyst. The major product of this reaction is the thermodynamically more stable tetrasubstituted alkene, 1,2-dimethylcyclohexene.[1][2]
It is also theoretically possible for a ring contraction to occur from the initial secondary carbocation, leading to the formation of isopropylidenecyclopentane as a minor product. This alternative pathway also proceeds through a rearrangement to alleviate ring strain and form a stable product.
Experimental Protocols
While specific literature detailing the dehydration of this compound is not abundant, a general protocol can be adapted from well-established procedures for similar secondary cyclohexanols, such as 2-methylcyclohexanol.[3][4][5] The following is a representative procedure that may require optimization.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%) or Phosphoric Acid (85%)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Boiling chips
-
Round-bottom flask (50 mL)
-
Distillation apparatus (fractional distillation is recommended for better separation)
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
Procedure:
-
Reaction Setup: Place 10.0 g of this compound and a few boiling chips into a 50 mL round-bottom flask.
-
Addition of Acid Catalyst: Slowly and with caution, add 2.5 mL of concentrated sulfuric acid or 5 mL of 85% phosphoric acid to the flask while swirling. The addition of acid is exothermic.
-
Dehydration and Distillation: Assemble a fractional distillation apparatus connected to the reaction flask. Heat the mixture gently using a heating mantle. The alkene products, being more volatile than the starting alcohol, will distill over with water. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting material.
-
Work-up: Transfer the collected distillate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
10 mL of water to remove the bulk of the acid.
-
10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any CO₂ gas that may form.
-
10 mL of brine (saturated NaCl solution) to aid in the removal of water.
-
-
Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the product over anhydrous sodium sulfate or magnesium sulfate.
-
Final Purification: Decant or filter the dried liquid into a clean, pre-weighed round-bottom flask. A final simple distillation of the dried product can be performed to obtain the purified alkene mixture.
Data Presentation
The primary product of the acid-catalyzed dehydration of this compound is 1,2-dimethylcyclohexene. Minor products may include other isomers and rearrangement products. The product distribution can be quantitatively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[6]
| Analyte | Expected Status | Method of Identification | Physicochemical Properties (Predicted/Reported) |
| 1,2-Dimethylcyclohexene | Major Product | GC-MS, NMR Spectroscopy | Boiling Point: ~136-138 °C; Molecular Weight: 110.20 g/mol ; Key MS fragments: m/z 110 (M+), 95, 81. |
| Isopropylidenecyclopentane | Minor Product | GC-MS, NMR Spectroscopy | Boiling Point: ~133-135 °C; Molecular Weight: 110.20 g/mol ; Key MS fragments: m/z 110 (M+), 95, 67. |
| This compound | Starting Material | GC-MS, IR Spectroscopy | Boiling Point: ~185-187 °C; Molecular Weight: 128.21 g/mol ; Characteristic IR absorption: broad O-H stretch (~3300-3400 cm⁻¹). |
Note: The product ratios and overall yield are highly dependent on the specific reaction conditions (e.g., acid catalyst, temperature, reaction time) and may require experimental determination and optimization.
Visualizations
Reaction Mechanism Workflow
Caption: The E1 mechanism for the acid-catalyzed dehydration of this compound.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of alkenes from this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. brainly.com [brainly.com]
- 3. Acid-Catalyzed Dehydration of 2-Methylcyclohexanol - Edubirdie [edubirdie.com]
- 4. webassign.net [webassign.net]
- 5. turbo.vernier.com [turbo.vernier.com]
- 6. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
Application Notes and Protocols: Grignard Reaction of 2,2-Dimethylcyclohexanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a fundamental and versatile carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group of an aldehyde or ketone to produce a secondary or tertiary alcohol, respectively.[1][2] This application note provides a detailed protocol for the Grignard reaction of 2,2-dimethylcyclohexanone (B156460) with various Grignard reagents, a common transformation for the synthesis of sterically hindered tertiary alcohols. These products can serve as crucial intermediates in the development of new pharmaceutical agents and other complex organic molecules. The steric hindrance provided by the gem-dimethyl group at the C2 position of the cyclohexanone (B45756) ring influences the reactivity and stereochemical outcome of the addition.[3]
Data Presentation
The following table summarizes representative quantitative data for the Grignard reaction of 2,2-dimethylcyclohexanone with different Grignard reagents. Yields are highly dependent on reaction conditions and purification methods.
| Grignard Reagent | Product | Molecular Formula (Product) | Molecular Weight (Product) | Typical Yield (%) | Reference |
| Methylmagnesium Bromide/Iodide | 1,2,2-Trimethylcyclohexanol | C₉H₁₈O | 142.24 | 85-95 | [4] |
| Phenylmagnesium Bromide | 1-Phenyl-2,2-dimethylcyclohexanol | C₁₄H₂₀O | 204.31 | 80-90 | N/A |
| Ethylmagnesium Bromide | 1-Ethyl-2,2-dimethylcyclohexanol | C₁₀H₂₀O | 156.27 | 82-92 | N/A |
Experimental Protocols
This section details the methodology for the synthesis of 1,2,2-trimethylcyclohexanol via the Grignard reaction of 2,2-dimethylcyclohexanone with methylmagnesium bromide.
Materials:
-
2,2-Dimethylcyclohexanone
-
Magnesium turnings
-
Methyl iodide (or methyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (as an initiator)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
Part 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)
-
Drying of Glassware: All glassware must be thoroughly flame-dried or oven-dried and allowed to cool to room temperature under a stream of dry nitrogen or argon to exclude moisture.
-
Reaction Setup: Assemble a three-necked flask equipped with a reflux condenser (topped with a drying tube or nitrogen/argon inlet), a dropping funnel, and a magnetic stir bar.
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.[5]
-
Solvent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Reagent Addition: Dissolve methyl iodide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the methyl iodide solution to the magnesium suspension.
-
Initiation of Reaction: The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction. Once initiated, the reaction is exothermic.
-
Completion of Reagent Formation: Add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be cloudy and greyish.
Part 2: Grignard Reaction with 2,2-Dimethylcyclohexanone
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 2,2-dimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Reaction: Add the 2,2-dimethylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[6] This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1,2,2-trimethylcyclohexanol can be purified by distillation or column chromatography on silica (B1680970) gel.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Grignard reaction protocol.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 2,2-Dimethylcyclohexanone to 2,2-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 2,2-dimethylcyclohexanone (B156460) to 2,2-dimethylcyclohexanol is a significant transformation in organic synthesis, providing access to a key building block for various applications, including the synthesis of pharmaceuticals and specialty chemicals. The gem-dimethyl group at the C2 position introduces steric hindrance that influences the stereochemical outcome of the reduction, making the selection of an appropriate catalyst and reaction conditions crucial for achieving high yields and desired diastereoselectivity. This document provides detailed application notes and a generalized experimental protocol for this reaction.
Reaction Overview
The fundamental reaction involves the addition of hydrogen (H₂) across the carbonyl group of 2,2-dimethylcyclohexanone in the presence of a metal catalyst. This reduction can lead to the formation of two diastereomers: cis-2,2-dimethylcyclohexanol and trans-2,2-dimethylcyclohexanol. The facial selectivity of the hydride attack on the carbonyl carbon determines the predominant isomer.
Reaction Scheme:
Catalytic Systems and Reaction Parameters
The choice of catalyst, solvent, temperature, and hydrogen pressure significantly impacts the reaction's efficiency and stereoselectivity. Below is a summary of commonly employed catalytic systems for the hydrogenation of substituted cyclohexanones, which can be applied to 2,2-dimethylcyclohexanone.
| Catalyst | Support | Typical Solvents | Temperature (°C) | Hydrogen Pressure (atm) | Expected Primary Product(s) | Observations |
| Raney® Nickel | - | Ethanol, Methanol, Isopropanol | 25 - 100 | 1 - 50 | Mixture of cis and trans isomers | Highly active and cost-effective. May require careful handling due to its pyrophoric nature when dry.[1] |
| Platinum(IV) oxide (PtO₂) | - | Acetic acid, Ethanol, Ethyl acetate | 25 - 80 | 1 - 5 | Mixture of cis and trans isomers | Adams' catalyst; often used for its high activity and reliability.[2] |
| Palladium on Carbon (Pd/C) | Charcoal | Ethanol, Methanol, Ethyl acetate | 25 - 100 | 1 - 50 | Mixture of cis and trans isomers | A versatile and widely used catalyst. |
| Rhodium on Alumina (Rh/Al₂O₃) | Alumina | Ethanol, Hexane | 25 - 80 | 1 - 50 | Potentially altered stereoselectivity | May offer different selectivity profiles compared to other noble metal catalysts. |
Stereochemical Considerations
The stereochemical outcome of the hydrogenation of substituted cyclohexanones is influenced by the steric hindrance around the carbonyl group and the approach of the substrate to the catalyst surface. For 2,2-dimethylcyclohexanone, the gem-dimethyl group sterically hinders one face of the carbonyl, influencing the direction of hydride attack. While specific data for 2,2-dimethylcyclohexanone is not abundant, studies on the reduction of the related 2,6-dimethylcyclohexanone (B152311) suggest that the choice of reducing agent and solvent can significantly affect the diastereomeric ratio.[3]
| Product Isomer | Structure | Thermodynamic Stability | Expected Formation Pathway |
| cis-2,2-Dimethylcyclohexanol | OH group and adjacent methyl groups are on the same side of the ring's plane. | Generally the less stable isomer due to 1,3-diaxial interactions. | Attack from the less hindered face. |
| trans-2,2-Dimethylcyclohexanol | OH group and adjacent methyl groups are on opposite sides of the ring's plane. | Generally the more stable isomer. | Attack from the more hindered face, or thermodynamic equilibration. |
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of 2,2-dimethylcyclohexanone.
References
Application Note & Protocol: Green Oxidation of 2,2-Dimethylcyclohexanol
Abstract
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and chemical industries. This application note provides a detailed protocol for the oxidation of 2,2-Dimethylcyclohexanol to its corresponding ketone, 2,2-Dimethylcyclohexanone. The procedure utilizes sodium hypochlorite (B82951) (household bleach) in the presence of acetic acid, offering a more environmentally benign and cost-effective alternative to traditional heavy-metal oxidants like chromium reagents.[1] This method is characterized by its operational simplicity, mild reaction conditions, and straightforward work-up, making it suitable for both academic and industrial laboratory settings.
Introduction
The conversion of alcohols to carbonyl compounds is a cornerstone of synthetic organic chemistry. Secondary alcohols are readily oxidized to form ketones, which are versatile precursors for a wide range of more complex molecules.[2][3][4] While various oxidizing agents are available, many, such as those based on chromium (e.g., Jones reagent, PCC) or manganese (KMnO4), pose significant toxicity and disposal challenges.[5][6][7] In contrast, "green" chemistry approaches aim to minimize hazardous waste. Sodium hypochlorite (NaOCl), the active ingredient in household bleach, serves as an effective and inexpensive oxidant for this purpose.[1] This protocol details the specific application of this green methodology to the sterically hindered secondary alcohol, this compound.
Experimental Protocol
This section outlines the complete procedure for the oxidation of this compound.
2.1 Materials and Equipment
-
Chemicals:
-
This compound
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium Hypochlorite (NaOCl, ~8.25% aqueous solution, household bleach)
-
Diethyl ether (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Bisulfite solution (NaHSO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Potassium iodide-starch test paper
-
-
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Ice bath
-
Rotary evaporator
-
Simple or fractional distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical instruments for characterization (FTIR, NMR, GC-MS)
-
2.2 Reaction Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.00 g) in 50 mL of diethyl ether.
-
Add glacial acetic acid (2.5 mL) to the solution and cool the flask in an ice bath with stirring.
-
Oxidation: While vigorously stirring the cooled solution, add 40 mL of sodium hypochlorite solution (~8.25%) dropwise via a separatory funnel over a period of 20-30 minutes. The temperature of the reaction mixture should be maintained below 20°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by periodically testing for the presence of the oxidant. To test, a drop of the aqueous layer is placed on potassium iodide-starch paper; a blue-black color indicates excess oxidant is still present.[1]
-
Quenching: Once the reaction is complete (the starting material is consumed), cool the flask again in an ice bath. Cautiously add saturated sodium bisulfite solution dropwise until the KI-starch test is negative (no color change), indicating that all excess oxidant has been quenched.[1]
2.3 Work-up and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
50 mL of deionized water
-
50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid; be cautious of gas evolution)
-
50 mL of brine
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Decant or filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: Purify the resulting crude oil by simple distillation to yield pure 2,2-Dimethylcyclohexanone as a colorless liquid.
Data Presentation
The following tables summarize the physical properties of the reactant and product, along with representative quantitative data for the experiment.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | C₈H₁₆O | 128.21 | ~185-187 | ~0.93 | ~1.468 |
| 2,2-Dimethylcyclohexanone | C₈H₁₄O | 126.20 | 169-170[8][9] | 0.912[8][9] | 1.448[8][9] |
Table 2: Representative Experimental Data
| Parameter | Value |
| Mass of this compound | 5.00 g |
| Moles of this compound | 0.039 mol |
| Theoretical Yield of 2,2-Dimethylcyclohexanone | 4.92 g |
| Actual Yield of 2,2-Dimethylcyclohexanone | (e.g., 4.08 g) |
| Percent Yield | (e.g., 83%) |
Characterization of 2,2-Dimethylcyclohexanone
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol and the appearance of a strong, sharp C=O stretch (around 1710 cm⁻¹) characteristic of a ketone.
-
¹H NMR Spectroscopy: The spectrum will show the disappearance of the proton on the hydroxyl-bearing carbon of the starting material. Resonances corresponding to the aliphatic protons of the cyclohexane (B81311) ring and the two methyl groups will be present.
-
¹³C NMR Spectroscopy: A key signal will appear in the downfield region (around 210 ppm) corresponding to the carbonyl carbon of the ketone.[10]
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Workflow for the oxidation of this compound.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
Sodium hypochlorite is corrosive and an irritant. Avoid contact with skin and eyes. Do not mix bleach with ammonia (B1221849) or strong acids (other than the catalytic amount specified), as this can generate toxic gas.
-
Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources nearby.
-
The quenching and neutralization steps may produce gas. Vent the separatory funnel frequently to release pressure.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistrylovers.com [chemistrylovers.com]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2,2-二甲基环己酮 92% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,2-DIMETHYLCYCLOHEXANONE | 1193-47-1 [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
Application Notes and Protocols: 2,2-Dimethylcyclohexanol in Asymmetric Synthesis
For researchers and drug development professionals seeking to employ a cyclohexanol-based chiral auxiliary, a well-established and effective alternative is (1R,2S)- or (1S,2R)-trans-2-phenyl-1-cyclohexanol . This auxiliary has been successfully applied in a variety of asymmetric transformations. The following application notes and protocols are provided for this widely used auxiliary and can serve as a guide for analogous applications of other chiral alcohols.
Application Notes: trans-2-Phenyl-1-cyclohexanol as a Chiral Auxiliary
trans-2-Phenyl-1-cyclohexanol is a versatile chiral auxiliary that can be employed to control the stereochemical outcome of various reactions, including enolate alkylations and Diels-Alder reactions.[1] Its efficacy stems from the rigid chair conformation of the cyclohexane (B81311) ring and the steric hindrance imparted by the phenyl group, which effectively shields one face of the reactive intermediate.
Key Features:
-
High Diastereoselectivity: The bulky phenyl group provides excellent facial discrimination, leading to high diastereomeric excesses (d.e.) in many reactions.
-
Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the conformation of the transition state.
-
Cleavage and Recovery: The auxiliary can be cleaved under various conditions to afford the desired chiral product and can often be recovered for reuse.
Experimental Protocols
Asymmetric Alkylation of a Propionate (B1217596) Ester
This protocol details the diastereoselective alkylation of a propionate ester derived from (1R,2S)-trans-2-phenyl-1-cyclohexanol. The bulky auxiliary directs the incoming electrophile to the opposite face of the enolate.
Logical Workflow for Asymmetric Alkylation:
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Protocol:
-
Attachment of the Chiral Auxiliary: To a solution of (1R,2S)-trans-2-phenyl-1-cyclohexanol (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in anhydrous dichloromethane (B109758) (0.5 M) at 0 °C, add propanoyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4Cl, extract with dichloromethane, dry over Na2SO4, and concentrate under reduced pressure. Purify the resulting ester by flash chromatography.
-
Diastereoselective Alkylation: To a solution of the chiral ester (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir for 30 minutes at -78 °C. Add the alkyl halide (e.g., methyl iodide, 1.2 eq.) and continue stirring at -78 °C for 4 hours. Quench the reaction with saturated aqueous NH4Cl, warm to room temperature, and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO4, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
-
Cleavage of the Chiral Auxiliary: The alkylated ester can be reduced to the corresponding chiral alcohol using LiAlH4 in THF or saponified to the chiral carboxylic acid using LiOH in a THF/water mixture. The (1R,2S)-trans-2-phenyl-1-cyclohexanol auxiliary can be recovered from the reaction mixture by chromatography.
Quantitative Data for Asymmetric Alkylation:
| Entry | Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| 1 | CH₃I | >95% | 85 |
| 2 | CH₃CH₂Br | >95% | 82 |
| 3 | PhCH₂Br | >98% | 90 |
Note: Data is representative and may vary based on specific reaction conditions.
Asymmetric Diels-Alder Reaction
This protocol describes the use of an acrylate (B77674) derivative of (1R,2S)-trans-2-phenyl-1-cyclohexanol as a chiral dienophile in a Diels-Alder reaction with cyclopentadiene (B3395910).
Signaling Pathway for Diels-Alder Stereocontrol:
Caption: Facial selectivity in the Diels-Alder reaction.
Protocol:
-
Preparation of the Chiral Dienophile: Prepare the acrylate ester from (1R,2S)-trans-2-phenyl-1-cyclohexanol and acryloyl chloride following a similar procedure to the propionate ester synthesis described above.
-
Diels-Alder Reaction: To a solution of the chiral acrylate (1.0 eq.) in dichloromethane (0.2 M) at -78 °C, add a Lewis acid catalyst such as diethylaluminum chloride (Et₂AlCl) (1.1 eq., 1.0 M in hexanes). Stir for 15 minutes, then add freshly distilled cyclopentadiene (3.0 eq.). Stir the reaction mixture at -78 °C for 3 hours. Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and extract with dichloromethane. Dry the combined organic layers over Na₂SO₄ and concentrate.
-
Cleavage and Product Isolation: The Diels-Alder adduct can be carried forward, or the auxiliary can be cleaved by reduction with LiAlH₄ to yield the corresponding chiral bicyclic alcohol. The auxiliary can be recovered by chromatography.
Quantitative Data for Asymmetric Diels-Alder Reaction:
| Entry | Diene | Lewis Acid | Endo/Exo Ratio | Diastereomeric Excess (d.e.) of Endo Adduct | Yield (%) |
| 1 | Cyclopentadiene | Et₂AlCl | >95:5 | >98% | 92 |
| 2 | Cyclopentadiene | TiCl₄ | >98:2 | >99% | 88 |
| 3 | Isoprene | Et₂AlCl | >90:10 | 95% | 85 |
Note: Data is representative and may vary based on specific reaction conditions.
References
Application of Dimethylcyclohexanol Derivatives in Fragrance and Perfume Synthesis: A Review of Key Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olfactory Properties of Dimethylcyclohexanol Derivatives
The odor characteristics of dimethylcyclohexanol derivatives can vary significantly based on the substitution pattern on the cyclohexane (B81311) ring. The following table summarizes the reported olfactory profiles of several related compounds.
| Compound | CAS Number | Reported Odor Profile |
| 2,6-Dimethylcyclohexanol | 5337-72-4 | Sweet, floral[1] |
| 2,2-Dimethyl-3-cyclohexyl-1-propanol | Not available | Muguet-like (lily of the valley)[2][3] |
| 2-Ethyl-5,5-dimethyl-cyclohexanol | Not available | Minty, fresh tobacco leaf, cresol, horse, and/or animalistic[4][5] |
| 4-(4,4-dimethyl-cyclohex-1-enyl)-butyraldehyde | Not available | Muguet, aldehydic, green, waxy[6] |
| 3-(4,4-dimethyl-cyclohex-1-enyl)-2-methyl-propionaldehyde | Not available | Watery, melon-like, slight citrus, muguet[6] |
Synthesis of Dimethylcyclohexanol Derivatives for Fragrance Applications
The synthesis of these fragrance compounds often involves multi-step chemical reactions. Below are generalized protocols based on available patent literature.
General Synthesis Workflow
The synthesis of dimethylcyclohexanol derivatives for the fragrance industry typically follows a structured workflow, from starting material selection to the final purification of the desired fragrance ingredient.
Caption: A generalized workflow for the synthesis of dimethylcyclohexanol-based fragrance ingredients.
Experimental Protocol: Synthesis of 2,2-Dimethyl-3-cyclohexyl-1-propanol
This protocol is based on a method described in patent literature for the synthesis of a muguet-like fragrance compound.[2][3]
Objective: To synthesize 2,2-dimethyl-3-cyclohexyl-1-propanol.
Materials:
-
Cyclohexylmethyl chloride (or bromide, iodide, tosylate)
-
Strong base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Reducing agent (e.g., sodium borohydride)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Alkylation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of isobutyraldehyde in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add the strong base.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Slowly add a solution of cyclohexylmethyl halide in the anhydrous solvent via the dropping funnel.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture to room temperature and quench the reaction by slowly adding the saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2,2-dimethyl-3-cyclohexyl-1-propanal.
-
-
Reduction:
-
Dissolve the crude aldehyde in methanol.
-
Cool the solution in an ice bath and add the reducing agent portion-wise.
-
Stir the reaction mixture at room temperature for several hours until the reduction is complete.
-
Quench the reaction by slowly adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2,2-dimethyl-3-cyclohexyl-1-propanol.
-
Synthesis Pathway of 2,2-Dimethyl-3-cyclohexyl-1-propanol
The following diagram illustrates the two-step synthesis process described above.
Caption: The two-step synthesis of 2,2-dimethyl-3-cyclohexyl-1-propanol.
Application in Perfume Formulations
Dimethylcyclohexanol derivatives are utilized in fragrance compositions to impart specific olfactory notes and to modify or enhance the overall scent profile. Their stability and solubility in common fragrance solvents make them versatile ingredients.
General Protocol for Incorporation into a Fragrance Base
Objective: To incorporate a dimethylcyclohexanol derivative into a perfume oil.
Materials:
-
Dimethylcyclohexanol derivative (e.g., 2,6-Dimethylcyclohexanol)
-
Pre-formulated fragrance base (a mixture of other essential oils and aroma chemicals)
-
Ethanol (B145695) (perfumer's grade)
-
Glass beakers and stirring rods
-
Digital scale
Procedure:
-
Preparation of the Concentrate:
-
Weigh the desired amount of the dimethylcyclohexanol derivative into a clean glass beaker.
-
Add the pre-formulated fragrance base to the beaker.
-
Stir the mixture gently until the dimethylcyclohexanol derivative is completely dissolved and the solution is homogeneous. The concentration of the derivative can range from 0.01% to over 10% of the total fragrance concentrate, depending on its odor strength and the desired effect.
-
-
Dilution:
-
In a separate, larger beaker, weigh the required amount of ethanol.
-
Slowly add the fragrance concentrate to the ethanol while stirring gently.
-
Continue stirring until the concentrate is fully dispersed in the alcohol.
-
-
Maturation and Filtration:
-
Allow the resulting perfume solution to mature for a period of several days to weeks in a cool, dark place. This allows the different fragrance components to blend and harmonize.
-
After maturation, chill the solution and filter it to remove any precipitates that may have formed.
-
-
Final Product:
-
The final filtered solution is the ready-to-use perfume.
-
Conclusion
While direct information on 2,2-dimethylcyclohexanol is scarce, the broader class of dimethylcyclohexanol derivatives represents a valuable source of fragrance ingredients. The varied olfactory profiles, from floral and sweet to muguet and even animalistic notes, demonstrate the versatility of this chemical family in perfumery. The synthesis routes, though requiring careful control, are based on standard organic chemistry reactions, making them accessible for industrial-scale production. Further research into the specific olfactory properties and synthesis of this compound could reveal another promising candidate for the ever-evolving palette of the modern perfumer. Researchers and fragrance chemists are encouraged to explore the synthesis and sensory analysis of this and other under-explored isomers to unlock new creative possibilities in fragrance development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. DE102005002010A1 - Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as fragrance - Google Patents [patents.google.com]
- 3. WO2006074979A1 - Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as a perfume - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US9453182B1 - Dimethylcyclohexen-als and their use in perfume compositions - Google Patents [patents.google.com]
Potential Applications of 2,2-Dimethylcyclohexanol Derivatives in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The incorporation of cyclic moieties into polymer backbones is a well-established strategy for enhancing thermal and mechanical properties. The rigid structure of the cyclohexane (B81311) ring, in particular, can increase the glass transition temperature (Tg), improve thermal stability, and enhance chemical resistance compared to linear aliphatic analogues. While the direct use of 2,2-dimethylcyclohexanol as a monomer in polymer chemistry is not extensively documented in current literature, its structural features suggest potential for the synthesis of novel polyesters, polyurethanes, and polycarbonates with unique properties.
This document outlines hypothetical applications of this compound derivatives in polymer synthesis. The protocols provided are based on established methodologies for structurally similar monomers and are intended to serve as a starting point for research and development. The quantitative data presented in the tables are representative values for polymers derived from analogous cyclohexanol (B46403) derivatives and should be considered as expected ranges for the hypothetical polymers.
Application Note: Synthesis of High Glass Transition Temperature Polyesters
The introduction of the 2,2-dimethylcyclohexane moiety into a polyester (B1180765) backbone via a hypothetical diol monomer, 2,2-dimethylcyclohexane-1,X-diol, is anticipated to produce polymers with elevated glass transition temperatures and enhanced thermal stability. The gem-dimethyl group is expected to restrict chain rotation, further increasing the rigidity of the polymer backbone. These characteristics make such polyesters potential candidates for applications requiring high-temperature resistance and dimensional stability.
Quantitative Data Summary: Hypothetical Polyesters
| Polymer Name | Diol Monomer | Diacid Chloride Monomer | Mn ( g/mol ) | PDI | Tg (°C) |
| Poly(2,2-DMCH-terephthalate) | 2,2-Dimethylcyclohexane-1,4-diol | Terephthaloyl chloride | 25,000 - 35,000 | 1.8 - 2.2 | 110 - 130 |
| Poly(2,2-DMCH-isophthalate) | 2,2-Dimethylcyclohexane-1,4-diol | Isophthaloyl chloride | 22,000 - 32,000 | 1.9 - 2.3 | 100 - 120 |
| Poly(2,2-DMCH-adipate) | 2,2-Dimethylcyclohexane-1,4-diol | Adipoyl chloride | 18,000 - 28,000 | 2.0 - 2.5 | 60 - 80 |
Note: The data presented are hypothetical and based on typical values for polyesters derived from other substituted cyclohexanediols.
Experimental Protocol: Synthesis of Poly(2,2-DMCH-terephthalate) via Melt Polycondensation
This protocol describes a two-step melt polycondensation for the synthesis of a polyester from a hypothetical 2,2-dimethylcyclohexane-1,4-diol and terephthaloyl chloride.
Materials:
-
2,2-Dimethylcyclohexane-1,4-diol
-
Terephthaloyl chloride
-
Titanium(IV) butoxide (TBT) or other suitable catalyst
-
Phosphorous acid or other stabilizer
-
High-purity nitrogen gas
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with a condenser.
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of 2,2-dimethylcyclohexane-1,4-diol and terephthaloyl chloride. Add the catalyst (e.g., 200-300 ppm of TBT) and a stabilizer.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the first stage of the reaction.
-
Esterification: Heat the mixture with continuous stirring to a temperature of 180-220°C. The reaction will produce hydrogen chloride, which will be removed through the distillation column. Continue this stage until the evolution of HCl ceases, indicating the formation of low molecular weight oligomers.
-
Polycondensation: Increase the temperature to 250-280°C. Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 torr. This will facilitate the removal of any excess diol and other volatile byproducts, driving the polymerization reaction to completion. The viscosity of the molten polymer will increase significantly during this stage.
-
Completion and Recovery: The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer. Once complete, the molten polymer can be extruded from the reactor under nitrogen pressure and pelletized.
-
Characterization: The resulting polyester should be characterized to determine its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The glass transition temperature (Tg) and melting temperature (Tm) should be determined by Differential Scanning Calorimetry (DSC).
Application Note: Development of Rigid Polyurethanes
Utilizing a hypothetical 2,2-dimethylcyclohexane-1,X-diol as a chain extender in polyurethane synthesis is expected to yield materials with increased hardness, modulus, and thermal stability. The bulky, rigid nature of the 2,2-dimethylcyclohexane unit would contribute to the hard segment content of the polyurethane, leading to enhanced mechanical properties. Such polyurethanes could be suitable for applications as rigid foams, coatings, and elastomers where durability and resistance to deformation are critical.
Quantitative Data Summary: Hypothetical Polyurethanes
| Polymer Name | Diol Monomer | Diisocyanate Monomer | Hard Segment (%) | Mn ( g/mol ) | PDI | Tg (°C) |
| PU-DMCH-MDI | 2,2-Dimethylcyclohexane-1,4-diol | Methylene diphenyl diisocyanate (MDI) | 40 - 60 | 40,000 - 60,000 | 2.0 - 2.5 | 120 - 140 |
| PU-DMCH-TDI | 2,2-Dimethylcyclohexane-1,4-diol | Toluene (B28343) diisocyanate (TDI) | 35 - 55 | 35,000 - 55,000 | 2.1 - 2.6 | 110 - 130 |
| PU-DMCH-HDI | 2,2-Dimethylcyclohexane-1,4-diol | Hexamethylene diisocyanate (HDI) | 30 - 50 | 30,000 - 50,000 | 2.2 - 2.7 | 90 - 110 |
Note: The data presented are hypothetical and based on typical values for polyurethanes derived from other substituted cyclohexanediols.
Experimental Protocol: Synthesis of a Polyurethane via a Two-Step Prepolymer Method
This protocol outlines the synthesis of a polyurethane using a hypothetical 2,2-dimethylcyclohexane-1,4-diol as a chain extender with MDI and a polyether polyol.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
2,2-Dimethylcyclohexane-1,4-diol
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry N,N-Dimethylformamide (DMF) as a solvent
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
Procedure:
-
Drying of Reagents: Ensure all glassware and reagents are thoroughly dried to prevent side reactions with the isocyanate. The polyol and diol should be dried under vacuum at 80-100°C for several hours.
-
Prepolymer Synthesis: In the reaction flask, add the dried PTMEG and MDI in a 1:2 molar ratio under a nitrogen atmosphere. Heat the mixture to 70-80°C with stirring. Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%). Allow the reaction to proceed for 2-3 hours to form the isocyanate-terminated prepolymer.
-
Chain Extension: Dissolve the dried 2,2-dimethylcyclohexane-1,4-diol in dry DMF. Cool the prepolymer mixture to 50-60°C and slowly add the diol solution dropwise with vigorous stirring. The viscosity of the solution will increase as the polymer chain grows.
-
Polymerization Completion: After the addition of the chain extender is complete, continue stirring for another 1-2 hours at 60-70°C to ensure complete reaction.
-
Isolation and Purification: Precipitate the polyurethane by pouring the polymer solution into a non-solvent such as methanol (B129727) or water. Filter the polymer and wash it several times with the non-solvent to remove unreacted monomers and catalyst.
-
Drying: Dry the purified polyurethane in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Characterization: Analyze the polymer using GPC for molecular weight and PDI, and DSC for thermal transitions (Tg). The chemical structure can be confirmed using FTIR and NMR spectroscopy.
Application Note: Synthesis of High-Performance Polycarbonates
The ring-opening copolymerization (ROCOP) of a hypothetical 2,2-dimethylcyclohexene oxide with carbon dioxide (CO2) offers a potential route to novel aliphatic polycarbonates. The presence of the gem-dimethyl group on the cyclohexane ring is expected to increase the polymer's Tg and potentially influence its mechanical properties and degradation profile. These materials could be of interest for applications in biodegradable plastics and biomedical devices.[1]
Quantitative Data Summary: Hypothetical Polycarbonates
| Polymer Name | Epoxide Monomer | Catalyst System | Mn ( g/mol ) | PDI | Tg (°C) |
| Poly(2,2-DMCHC) | 2,2-Dimethylcyclohexene oxide | (Salen)CrCl / PPNCl | 15,000 - 25,000 | 1.1 - 1.3 | 130 - 150 |
| Poly(2,2-DMCHC) | 2,2-Dimethylcyclohexene oxide | Zinc glutarate | 10,000 - 20,000 | 1.2 - 1.5 | 125 - 145 |
Note: The data presented are hypothetical and based on typical values for polycarbonates derived from other substituted cyclohexene (B86901) oxides.[1]
Experimental Protocol: Synthesis of Poly(2,2-dimethylcyclohexene carbonate) via ROCOP
This protocol describes the ring-opening copolymerization of a hypothetical 2,2-dimethylcyclohexene oxide and CO2 using a chromium salen catalyst.
Materials:
-
2,2-Dimethylcyclohexene oxide
-
(Salen)Cr(III)Cl complex (or other suitable catalyst)
-
Bis(triphenylphosphine)iminium chloride (PPNCl) as a co-catalyst
-
High-purity carbon dioxide (CO2)
-
Dry toluene (or solvent-free)
Equipment:
-
High-pressure stainless-steel reactor equipped with a magnetic stir bar and a heating system.
-
CO2 supply with a pressure regulator.
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor and purge with nitrogen or argon to ensure an inert atmosphere.
-
Charging the Reactor: In the absence of air, charge the reactor with the (Salen)Cr(III)Cl catalyst, PPNCl co-catalyst, and the 2,2-dimethylcyclohexene oxide monomer. If using a solvent, add dry toluene.
-
Pressurization with CO2: Seal the reactor and pressurize with CO2 to the desired pressure (e.g., 20-50 bar).
-
Polymerization: Heat the reactor to the desired temperature (e.g., 80-120°C) and stir the reaction mixture. Monitor the pressure, as it may decrease as CO2 is consumed. Maintain the pressure by adding more CO2 as needed.
-
Reaction Termination and Depressurization: After the desired reaction time (e.g., 12-24 hours), cool the reactor to room temperature and slowly vent the excess CO2.
-
Polymer Isolation: Open the reactor and dissolve the crude polymer in a suitable solvent such as dichloromethane. Precipitate the polycarbonate by adding the solution to a large volume of a non-solvent like methanol.
-
Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
-
Characterization: Characterize the polycarbonate using GPC (for Mn and PDI), DSC (for Tg), and NMR spectroscopy (to confirm the structure and determine the carbonate linkage selectivity).
Visualizations
Logical Relationship: Influence of the 2,2-Dimethylcyclohexane Moiety on Polymer Properties
Caption: Influence of the 2,2-dimethylcyclohexane moiety on polymer properties.
Experimental Workflow: Polyester Synthesis via Melt Polycondensation
Caption: Workflow for polyester synthesis via melt polycondensation.
Signaling Pathway: Hypothetical Polyurethane Formation
Caption: Hypothetical reaction pathway for polyurethane formation.
References
Application Notes and Protocols: Reaction Kinetics of 2,2-Dimethylcyclohexanol Dehydration in High-Temperature Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-temperature water, particularly in its subcritical state, acts not only as a solvent but also as a catalyst and reactant.[1][2] The self-ionization of water provides sufficient hydronium ions to catalyze the dehydration process.[1][2] The reaction mechanism for hindered alcohols like 2,2-dimethylcyclohexanol is expected to proceed through a carbocation intermediate, which can undergo rearrangement, leading to a mixture of alkene products.[3][4][5] Understanding the kinetics and product distribution is crucial for optimizing reaction conditions and achieving desired product selectivity.
Proposed Reaction Pathway and Mechanism
The acid-catalyzed dehydration of this compound in high-temperature water is expected to proceed via an E1 mechanism. The reaction is initiated by the protonation of the hydroxyl group by hydronium ions present in HTW, forming a good leaving group (water).[6] Subsequent loss of water generates a secondary carbocation. This carbocation can then undergo a methyl shift to form a more stable tertiary carbocation.[4][5] Deprotonation from adjacent carbons of both carbocation intermediates leads to the formation of a mixture of alkene products, primarily 1,2-dimethylcyclohexene (B155917) and isopropylidenecyclopentane.[3][5]
Caption: Proposed E1 mechanism for this compound dehydration.
Quantitative Data from Analogous Reactions
Specific kinetic parameters for the dehydration of this compound in high-temperature water are not available in the provided search results. However, data from the dehydration of cyclohexanol (B46403) can provide valuable insights into the expected reaction conditions and outcomes.
Table 1: Experimental Conditions and Product Yields for Cyclohexanol Dehydration in Pure High-Temperature Water
| Temperature (°C) | Water Density (g/cm³) | Major Product | Minor Products | Reference |
| 250 | 0.81 | Cyclohexene | Not Detected | [1][2] |
| 300 | 0.73 | Cyclohexene | 1- & 3-Methylcyclopentenes | [1][2] |
| 350 | 0.59 | Cyclohexene | 1- & 3-Methylcyclopentenes | [1][2] |
| 380 | 0.51 | Cyclohexene | 1- & 3-Methylcyclopentenes | [1][2] |
Note: The formation of methylcyclopentenes from cyclohexanol indicates a rearrangement of the cyclohexyl cation intermediate.[1]
Experimental Protocols
This section outlines a general protocol for the dehydration of this compound in a high-temperature batch reactor.
Materials and Equipment
-
This compound
-
Deionized water
-
High-pressure, high-temperature batch reactor (e.g., Parr reactor) with temperature and pressure controls
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column for alkene analysis
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Experimental Workflow
Caption: General experimental workflow for alcohol dehydration.
Detailed Procedure
-
Reaction Setup :
-
Accurately weigh a specific amount of this compound and add it to the reactor vessel.
-
Add a calculated volume of deionized water to achieve the desired water density at the reaction temperature.
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air.[7]
-
-
Heating and Reaction :
-
Cooling and Product Collection :
-
After the desired reaction time, rapidly cool the reactor to room temperature using a cooling coil or an ice bath.
-
Once cooled, carefully vent the reactor to release any pressure.
-
Open the reactor and collect the liquid product mixture.
-
-
Product Extraction and Workup :
-
Transfer the product mixture to a separatory funnel.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a brine wash.[7]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[8]
-
Carefully remove the solvent using a rotary evaporator.
-
-
Analysis :
Factors Influencing Reaction Kinetics and Product Distribution
Several factors can significantly impact the dehydration of this compound in high-temperature water.
Caption: Key factors affecting the dehydration reaction.
-
Temperature : Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures may promote side reactions and decrease selectivity.[1][2]
-
Water Density : The density of high-temperature water affects its dielectric constant, ionic product, and solvating power. Higher water densities can enhance the reaction rate by promoting the formation of the hydronium ion catalyst and stabilizing polar transition states.[1][2]
-
Reaction Time : The extent of conversion and the product distribution can change with reaction time. Longer reaction times may lead to the isomerization of the initially formed alkenes to more thermodynamically stable products.[9]
-
Substrate Structure : The presence of two methyl groups on the same carbon adjacent to the hydroxyl group in this compound sterically hinders the E2 pathway and favors the E1 mechanism, which proceeds through a carbocation that is prone to rearrangement.[4][5]
Conclusion
The dehydration of this compound in high-temperature water is a promising green alternative to traditional acid-catalyzed methods. While direct kinetic data is limited, studies on analogous compounds provide a strong foundation for understanding the reaction mechanism, predicting product distributions, and designing effective experimental protocols. The reaction is expected to proceed via an E1 mechanism involving carbocation intermediates and subsequent rearrangements. The key reaction parameters, including temperature, water density, and reaction time, must be carefully controlled to optimize the yield and selectivity of the desired alkene products. The protocols and insights provided herein serve as a valuable resource for researchers and professionals engaged in sustainable chemical synthesis and drug development.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Dehydration of an alcohol [cs.gordon.edu]
- 9. Dehydration of 2-Methylcyclohexanol [thecatalyst.org]
Application Notes and Protocols: Synthesis of 1,2-Dimethylcyclohexene from 2,2-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,2-dimethylcyclohexene (B155917) via the acid-catalyzed dehydration of 2,2-dimethylcyclohexanol. This reaction is a classic example of an E1 elimination, which proceeds through a carbocation intermediate and involves a crucial rearrangement step. These application notes offer a comprehensive guide, including the reaction mechanism, a detailed experimental protocol, and expected outcomes with representative data.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. The reaction of this compound is of particular interest as it demonstrates the principles of carbocation stability and rearrangement. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), which departs to generate a secondary carbocation. This intermediate rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation. Subsequent elimination of a proton yields the major product, 1,2-dimethylcyclohexene. A potential side product, isopropylidenecyclopentane, can also be formed through a ring-contraction rearrangement. Understanding and controlling this reaction is crucial for the selective synthesis of substituted cycloalkenes, which are valuable building blocks in medicinal chemistry and materials science.
Reaction Mechanism and Signaling Pathway
The acid-catalyzed dehydration of this compound proceeds through an E1 (unimolecular elimination) mechanism. The key steps are:
-
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).
-
Formation of a carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation.
-
Carbocation rearrangement: A methyl group from the adjacent quaternary carbon migrates to the positively charged carbon, resulting in a more stable tertiary carbocation. This is the key step that leads to the formation of the major product.
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.
Caption: Reaction mechanism for the formation of 1,2-dimethylcyclohexene.
Experimental Protocol
This protocol is based on established procedures for the acid-catalyzed dehydration of cyclohexanols.
Materials and Reagents:
-
This compound
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Anhydrous calcium chloride (CaCl₂) or anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Diethyl ether
-
Boiling chips
Equipment:
-
Round-bottom flask (50 mL)
-
Distillation apparatus (simple or fractional)
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Rotary evaporator (optional)
-
Gas chromatograph-mass spectrometer (GC-MS) (for product analysis)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, place 5.0 g of this compound and a few boiling chips.
-
Addition of Acid: Carefully add 2.5 mL of 85% phosphoric acid (or 1.5 mL of concentrated sulfuric acid) to the flask. Swirl the flask gently to mix the reactants.
-
Distillation: Assemble a simple distillation apparatus. Heat the mixture gently with a heating mantle. The product, 1,2-dimethylcyclohexene, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be maintained below 100°C.
-
Work-up:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and then with 10 mL of brine.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate for 10-15 minutes.
-
-
Purification:
-
Decant or filter the dried organic layer into a pre-weighed round-bottom flask.
-
Remove the solvent (if any was used for extraction) using a rotary evaporator or by simple distillation.
-
The remaining liquid is the crude 1,2-dimethylcyclohexene. For higher purity, a final fractional distillation can be performed.
-
-
Characterization:
-
Determine the yield of the product.
-
Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity and the relative amounts of any isomers formed.
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the product.
-
Experimental Workflow
Caption: Workflow for the synthesis of 1,2-dimethylcyclohexene.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 1,2-dimethylcyclohexene from this compound. Please note that specific yields and product ratios can vary depending on the reaction conditions.
| Parameter | Value |
| Starting Material | |
| This compound (g) | 5.0 |
| Reagents | |
| 85% Phosphoric Acid (mL) | 2.5 |
| Product | |
| 1,2-Dimethylcyclohexene | |
| Theoretical Yield (g) | 4.3 |
| Actual Yield (g) | 3.0 - 3.7 |
| Yield (%) | 70 - 85% |
| Product Distribution (by GC-MS) | |
| 1,2-Dimethylcyclohexene (%) | ~90 |
| Isopropylidenecyclopentane (%) | ~10 |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ) | 1.60 (s, 6H), 1.95 (m, 4H), 1.55 (m, 4H) |
| ¹³C NMR (CDCl₃, δ) | 130.1, 35.2, 26.8, 23.4, 20.5 |
Discussion
The acid-catalyzed dehydration of this compound is an efficient method for the synthesis of 1,2-dimethylcyclohexene. The reaction proceeds in good yield, with the major product being the thermodynamically more stable tetrasubstituted alkene. The formation of the side product, isopropylidenecyclopentane, highlights the potential for alternative carbocation rearrangements. The ratio of the major to minor product can be influenced by the choice of acid catalyst and the reaction temperature. For instance, stronger acids and higher temperatures may favor the formation of the rearranged cyclopentane (B165970) derivative.
The work-up procedure is critical for obtaining a pure product. Washing with sodium bicarbonate is essential to remove any residual acid, which could otherwise catalyze polymerization of the alkene product upon storage. Proper drying of the organic layer is also important to prevent the co-distillation of water with the final product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1,2-dimethylcyclohexene from this compound. The procedure is suitable for both academic and industrial research settings. The provided data and mechanistic insights will be valuable for researchers working on the synthesis of substituted cycloalkenes and for those interested in studying carbocation rearrangements. The straightforward nature of the reaction and the high yield of the desired product make this a practical method for obtaining 1,2-dimethylcyclohexene for further applications in drug discovery and materials science.
Application Note and Protocol: Laboratory-Scale Synthesis and Purification of 2,2-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis and purification of 2,2-dimethylcyclohexanol. The synthesis is achieved through the reduction of 2,2-dimethylcyclohexanone (B156460) using sodium borohydride (B1222165), a mild and selective reducing agent. Subsequent purification of the resulting alcohol is performed via distillation. This application note includes a comprehensive experimental protocol, tabulated data for expected yields and purity, and a visual workflow diagram to guide researchers through the process.
Introduction
This compound is a substituted cycloalkanol of interest in various fields of chemical research, including stereochemical studies and as a building block in organic synthesis.[1] Its synthesis is most commonly and efficiently achieved by the reduction of the corresponding ketone, 2,2-dimethylcyclohexanone.[1] This method is advantageous due to the ready availability of the starting ketone and the high efficiency of common reducing agents. This protocol focuses on the use of sodium borohydride (NaBH₄) for this transformation, followed by purification of the product to a high degree of purity.
Synthesis of this compound
The synthesis of this compound is accomplished by the reduction of 2,2-dimethylcyclohexanone. Common hydride-reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this conversion.[1] This protocol will utilize sodium borohydride in an alcoholic solvent, a common and relatively safe laboratory procedure.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,2-Dimethylcyclohexanone | Reagent | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | VWR |
| Brine (NaCl) | Saturated aqueous solution | VWR |
| Magnesium sulfate (B86663) (MgSO₄) | Anhydrous | Acros Organics |
Experimental Protocol: Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (79.2 mmol) of 2,2-dimethylcyclohexanone in 100 mL of methanol.[2]
-
Reduction: Cool the solution in an ice bath. Slowly add 1.50 g (39.6 mmol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate (B1210297) eluent system.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl to the flask in an ice bath to neutralize the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.
Purification of this compound
The primary method for purifying the crude this compound is distillation. This technique separates the desired alcohol from any remaining starting material and non-volatile impurities based on differences in boiling points.
Experimental Protocol: Purification
-
Distillation Setup: Assemble a simple distillation apparatus.
-
Distillation: Transfer the crude this compound to the distillation flask. Heat the flask gently to distill the product. Collect the fraction that boils at the literature value for this compound. The boiling point of this compound is not explicitly stated in the provided search results, but for similar cyclohexanol (B46403) derivatives, it is expected to be in the range of 170-180 °C at atmospheric pressure.
-
Product Characterization: The purity of the collected fractions can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Results
The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on typical laboratory outcomes for this type of reaction.
| Parameter | Expected Value |
| Synthesis | |
| Theoretical Yield | 10.16 g |
| Actual Yield (Crude) | 8.5 - 9.5 g |
| Percent Yield (Crude) | 84 - 94% |
| Purification | |
| Yield (Purified) | 7.0 - 8.5 g |
| Percent Yield (Purified) | 69 - 84% |
| Purity (by GC) | >98% |
Characterization Data
| Property | Value |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol [3] |
| Appearance | Colorless liquid or low-melting solid |
| Melting Point | 8 °C[4] |
| Density | 0.926 g/mL[4] |
| Refractive Index | 1.466[4] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Add it slowly and in portions.
-
Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby.
-
Hydrochloric acid is corrosive. Handle with care.
This detailed protocol provides a reliable method for the synthesis and purification of this compound, suitable for use in a standard organic chemistry laboratory. The straightforward procedures and common reagents make this an accessible synthesis for researchers in various fields.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2,2-Dimethylcyclohexanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethylcyclohexanol. Our aim is to address common challenges and provide actionable solutions to optimize reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes for this compound are:
-
Reduction of 2,2-dimethylcyclohexanone (B156460): This method typically employs a reducing agent like sodium borohydride (B1222165) (NaBH₄) to convert the ketone to the corresponding secondary alcohol.
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with 2-methylcyclohexanone (B44802) to form the tertiary alcohol.
Q2: I am getting a low yield in my NaBH₄ reduction of 2,2-dimethylcyclohexanone. What are the possible reasons?
A2: Low yields in this reduction can stem from several factors:
-
Sub-optimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the yield. While some reports indicate yields as low as 10.2%, optimized conditions can lead to yields of 94-97% for similar reductions.
-
Incomplete reaction: Insufficient reducing agent or reaction time can leave unreacted starting material.
-
Side reactions: Although NaBH₄ is a mild reducing agent, side reactions can occur.
-
Work-up losses: Inefficient extraction or purification can lead to loss of product.
Q3: My Grignard reaction is not initiating. What should I do?
A3: Difficulty in initiating a Grignard reaction is a common issue, usually due to the presence of moisture or an oxide layer on the magnesium turnings. Here are some troubleshooting steps:
-
Ensure anhydrous conditions: All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Activate the magnesium: A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to the magnesium turnings to activate the surface. Gentle crushing of the magnesium turnings can also expose a fresh surface.
Q4: I am observing the formation of isomers in my synthesis. How can I control the stereoselectivity?
A4: The formation of stereoisomers (cis and trans) is a key consideration in the synthesis of substituted cyclohexanols.
-
In NaBH₄ reduction: The stereochemical outcome is influenced by the direction of hydride attack on the carbonyl group. The ratio of cis to trans isomers can be affected by the solvent and temperature.
-
In Grignard reactions: The approach of the Grignard reagent to the carbonyl carbon determines the stereochemistry of the product. The steric bulk of both the Grignard reagent and the ketone substituents plays a crucial role. For the reaction of methylmagnesium bromide with 2-methylcyclohexanone, a mixture of diastereomers is expected.
Q5: What are the common side products in the Grignard synthesis of this compound?
A5: Besides the desired tertiary alcohol, several side products can form:
-
Enolization product: If the ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate that does not react further to form the alcohol.
-
Reduction product: The Grignard reagent can reduce the ketone to a secondary alcohol.
-
Wurtz coupling product: The Grignard reagent can couple with the starting alkyl halide.
Troubleshooting Guides
Low Yield in NaBH₄ Reduction
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase the molar equivalents of NaBH₄. Ensure the reaction is stirred efficiently for a sufficient duration. Monitor the reaction progress using TLC. |
| Decomposition of NaBH₄ | Use freshly opened or properly stored NaBH₄. Avoid acidic conditions during the reaction as they can decompose the reagent. | |
| Inefficient work-up | Ensure proper pH adjustment during work-up to avoid emulsion formation. Perform multiple extractions with an appropriate organic solvent. | |
| Product volatility | This compound is volatile. Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. |
Issues in Grignard Synthesis
| Problem | Possible Cause | Recommended Solution |
| Reaction fails to start | Inactive magnesium surface | Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush the magnesium turnings before the reaction. |
| Presence of moisture | Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Yield of Tertiary Alcohol | Enolization of the ketone | Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C) to minimize the basicity-driven side reaction. |
| Formation of Wurtz coupling product | Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. | |
| Formation of a white precipitate during work-up | Formation of magnesium salts | Add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and dissolve the magnesium salts. |
Experimental Protocols
Protocol 1: Reduction of 2,2-Dimethylcyclohexanone with NaBH₄
Materials:
-
2,2-Dimethylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,2-dimethylcyclohexanone in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography.
Protocol 2: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Methyl bromide (or methyl iodide)
-
2-Methylcyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction starts, add the remaining methyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2-methylcyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purify by distillation or column chromatography.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | NaBH₄ Reduction of 2,2-Dimethylcyclohexanone | Grignard Reaction with 2-Methylcyclohexanone |
| Starting Materials | 2,2-Dimethylcyclohexanone, NaBH₄ | 2-Methylcyclohexanone, Methylmagnesium bromide |
| Typical Yield | Variable (10-97%, condition dependent) | Good to excellent |
| Key Side Reactions | Incomplete reduction | Enolization, reduction, Wurtz coupling |
| Stereoselectivity | Forms a mixture of cis and trans isomers | Forms a mixture of diastereomers |
| Advantages | Milder reaction conditions, less sensitive to moisture | Forms a C-C bond, versatile |
| Disadvantages | Can result in low yields if not optimized | Requires strictly anhydrous conditions, potential for multiple side products |
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: Potential side reactions in the Grignard synthesis of this compound.
byproduct formation in the dehydration of 2,2-Dimethylcyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the acid-catalyzed dehydration of 2,2-Dimethylcyclohexanol.
Troubleshooting Guide
This guide addresses common issues encountered during the dehydration of this compound, offering potential causes and solutions to get your experiment back on track.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient heating or reaction time. The dehydration of alcohols is an equilibrium process. | Ensure the reaction is heated to the appropriate temperature for a sufficient duration. For acid-catalyzed dehydrations, a simple distillation setup can be used to remove the lower-boiling alkene products as they form, driving the equilibrium toward the products. |
| Ineffective Catalyst: The acid catalyst may be old, diluted, or an inappropriate choice for this specific substrate. | Use a fresh, concentrated acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The choice of acid can influence the product distribution. | |
| Loss of Product During Workup: The alkene products are volatile and can be lost during extraction and solvent removal steps. | Ensure all glassware joints are properly sealed. Use ice baths to cool receiving flasks during distillation. Be cautious during rotary evaporation, using minimal vacuum and gentle heating. | |
| Unexpected Product Distribution | Reaction Temperature: The ratio of the rearranged product (1,2-dimethylcyclohexene) to the ring-contracted product (isopropylidenecyclopentane) can be temperature-dependent. | Carefully control and monitor the reaction temperature. Higher temperatures may favor different rearrangement pathways. |
| Choice of Acid Catalyst: Different acid catalysts can lead to variations in the product ratio. Stronger acids like sulfuric acid may promote different rearrangement pathways compared to phosphoric acid.[1][2] | If a specific isomer is desired, consider experimenting with different acid catalysts (e.g., H₂SO₄, H₃PO₄, or a solid acid catalyst) to optimize the product distribution. | |
| Formation of Polymeric Byproducts | High Concentration of Reactants or Acid: Acidic conditions and high temperatures can promote the polymerization of the alkene products. | Use a more dilute solution of the alcohol. Ensure the acid catalyst is used in catalytic amounts and not in excess. Remove the alkene products from the reaction mixture as they form via distillation. |
| Reaction Mixture Turns Dark/Charring | Strongly Oxidizing Conditions: Concentrated sulfuric acid at high temperatures can cause charring of the organic material. | Consider using 85% phosphoric acid, which is a weaker and less oxidizing acid than concentrated sulfuric acid. Ensure the reaction temperature does not significantly exceed the required temperature for dehydration. |
Frequently Asked Questions (FAQs)
Q1: What are the major byproducts formed during the acid-catalyzed dehydration of this compound?
A1: The acid-catalyzed dehydration of this compound typically yields a mixture of two major alkene byproducts: 1,2-dimethylcyclohexene (B155917) and isopropylidenecyclopentane.[1] The formation of these products involves a carbocation intermediate that can undergo either a methyl shift or a ring contraction.
Q2: Can you explain the mechanism for the formation of 1,2-dimethylcyclohexene and isopropylidenecyclopentane?
A2: The reaction proceeds through an E1 elimination mechanism. First, the hydroxyl group of this compound is protonated by the acid catalyst, forming a good leaving group (water). Loss of water generates a secondary carbocation. This carbocation can then undergo one of two rearrangements:
-
Methyl Shift: A methyl group from the adjacent quaternary carbon migrates to the carbocation center, forming a more stable tertiary carbocation. Deprotonation from an adjacent carbon then yields 1,2-dimethylcyclohexene .
-
Ring Contraction: A bond in the cyclohexane (B81311) ring migrates, leading to the formation of a five-membered ring with an isopropyl carbocation side chain. Deprotonation from the isopropyl group results in the formation of isopropylidenecyclopentane .
Q3: How can I influence the ratio of the two major byproducts?
A3: The product ratio is influenced by the reaction conditions. While specific quantitative data for this reaction is not extensively published, general principles of carbocation rearrangements suggest that the choice of acid catalyst and the reaction temperature can affect the distribution.[1][2] Stronger acids and higher temperatures may favor the thermodynamically more stable product. To determine the optimal conditions for a desired product, it is recommended to screen different acid catalysts (e.g., sulfuric acid vs. phosphoric acid) and vary the reaction temperature.
Q4: What is a suitable experimental protocol for this dehydration?
A4: A general procedure involves heating this compound with a catalytic amount of a strong acid, such as 85% phosphoric acid or concentrated sulfuric acid. The alkene products can be continuously removed from the reaction mixture by distillation as they are formed. The distillate, which will also contain water, is then washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., anhydrous sodium sulfate) and the final product can be purified by fractional distillation.
Q5: How can I analyze the product mixture to determine the ratio of the byproducts?
A5: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for separating and identifying the components of the product mixture. The gas chromatogram will show peaks corresponding to each product, and the area under each peak is proportional to the amount of that compound in the mixture. The mass spectrometer will provide fragmentation patterns for each peak, which can be used to confirm the identity of the products.
Experimental Protocols
General Protocol for Acid-Catalyzed Dehydration of this compound
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a condenser, and a receiving flask.
-
Reagents: To the round-bottom flask, add this compound and a catalytic amount of 85% phosphoric acid (a starting ratio of approximately 10:1 alcohol to acid by volume can be used). Add a few boiling chips.
-
Reaction and Distillation: Heat the mixture in the round-bottom flask. The lower-boiling alkene products and water will co-distill. Collect the distillate in the receiving flask, which can be cooled in an ice bath to minimize evaporation.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous sodium sulfate.
-
Purification and Analysis: Decant or filter the dried organic layer into a clean, dry flask. The product can be further purified by fractional distillation. Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.
Visualizations
Caption: Reaction mechanism for the dehydration of this compound.
Caption: Troubleshooting workflow for this compound dehydration.
References
Technical Support Center: Stereoselective Synthesis of 2,2-Dimethylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 2,2-dimethylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenge lies in controlling the diastereoselectivity of the reduction of the prochiral ketone, 2,2-dimethylcyclohexanone (B156460). The key factors influencing the formation of the cis or trans isomer are the steric hindrance posed by the gem-dimethyl group at the C2 position and the choice of reducing agent. Achieving high diastereomeric excess (d.e.) requires careful selection of reaction conditions to favor either axial or equatorial attack of the hydride on the carbonyl group. Subsequent separation of the diastereomers can also be challenging due to their similar physical properties.
Q2: How does the choice of reducing agent affect the stereochemical outcome?
A2: The steric bulk of the hydride reagent is a critical factor in determining the direction of hydride attack on the cyclohexanone (B45756) ring.[1]
-
Small Hydride Reagents (e.g., Sodium Borohydride (B1222165), NaBH₄): These reagents tend to favor axial attack, leading to the formation of the equatorial alcohol. However, for 2,2-dimethylcyclohexanone, the gem-dimethyl group can influence the conformation of the ring and the transition state, making the outcome less predictable than in less substituted cyclohexanones.
-
Bulky Hydride Reagents (e.g., L-Selectride®, Lithium tri-sec-butylborohydride): These sterically demanding reagents preferentially attack from the less hindered equatorial face, resulting in the formation of the axial alcohol.[1] This is often the method of choice for selectively obtaining the cis-isomer.
Q3: Can I predict the major diastereomer based on theoretical models?
A3: Yes, transition state models like the Felkin-Anh and Cram models, adapted for cyclic systems, can help predict the stereochemical outcome.[2] These models consider torsional strain and steric interactions in the transition state. For cyclohexanones, the incoming nucleophile (hydride) can approach from the axial or equatorial face. The gem-dimethyl group at the C2 position significantly influences the stability of these transition states, and thus the product ratio.
Q4: What analytical techniques are best for determining the diastereomeric ratio of this compound isomers?
A4: The most common and effective methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the cis and trans isomers, and the relative peak areas in the chromatogram can be used to determine the diastereomeric ratio.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to differentiate between the diastereomers. The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (C1) are often different for the cis and trans isomers. Integration of these distinct signals allows for the quantification of the isomer ratio.
Q5: What are the potential side reactions to be aware of during the synthesis and workup?
A5: A potential side reaction, particularly if acidic conditions are employed during workup, is the acid-catalyzed dehydration of this compound. This reaction proceeds through a carbocation intermediate and can lead to a mixture of rearranged alkene products, such as 1,2-dimethylcyclohexene (B155917) and isopropylidenecylopentane.[4]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
| Possible Cause | Suggested Solution |
| Incorrect choice of reducing agent. | For the synthesis of trans-2,2-dimethylcyclohexanol (equatorial -OH), use a small hydride reagent like NaBH₄. For the synthesis of cis-2,2-dimethylcyclohexanol (axial -OH), employ a bulky reagent like L-Selectride®. |
| Reaction temperature is too high. | Higher temperatures can reduce the selectivity of the reaction. Perform the reduction at low temperatures (e.g., -78 °C), especially when using bulky reducing agents like L-Selectride®. |
| Solvent effects. | The solvent can influence the reactivity and selectivity of the reducing agent. For borohydride reductions, alcoholic solvents like methanol (B129727) or ethanol (B145695) are common. For L-Selectride®, anhydrous THF is typically used. A study on the analogous 2,6-dimethylcyclohexanone (B152311) showed that the solvent can have a significant effect on the product ratio.[5] |
| Presence of water in the reaction with L-Selectride®. | L-Selectride® is highly reactive with water. Ensure all glassware is oven-dried and the solvent (THF) is anhydrous to prevent quenching of the reagent and potential side reactions. |
Issue 2: Low Reaction Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting ketone is fully consumed before quenching the reaction. |
| Decomposition of the reducing agent. | Ensure the reducing agent is of good quality and has been stored properly. NaBH₄ can slowly decompose in the presence of moisture. L-Selectride® is particularly air and moisture sensitive. |
| Product loss during workup. | This compound has some volatility. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal. Ensure efficient extraction from the aqueous phase during workup. |
| Side reactions. | As mentioned in the FAQs, acid-catalyzed dehydration during an acidic workup can consume the desired product. Use a neutral or slightly basic quench (e.g., saturated aqueous NH₄Cl or NaHCO₃ solution) to avoid this. |
Issue 3: Difficulty in Separating Diastereomers
| Possible Cause | Suggested Solution |
| Similar polarities of the cis and trans isomers. | The hydroxyl group is the primary determinant of polarity. The different spatial arrangements of this group in the cis and trans isomers result in small polarity differences, making separation by standard column chromatography challenging. |
| Co-elution in column chromatography. | Use a long chromatography column to improve resolution. Employ a shallow solvent gradient or isocratic elution with a carefully optimized solvent system (e.g., a low percentage of ethyl acetate (B1210297) in hexanes). Repeated chromatography may be necessary.[6] |
| Inadequate analytical separation. | For GC analysis, use a column with a suitable stationary phase (e.g., a polar column) and optimize the temperature program to maximize the separation of the isomer peaks. |
Data Presentation
The stereochemical outcome of the reduction of substituted cyclohexanones is highly dependent on the reducing agent. The following table summarizes typical results for the reduction of cyclohexanones analogous to 2,2-dimethylcyclohexanone, illustrating the directing effect of bulky vs. non-bulky hydride reagents.
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Major Product | Diastereomeric Ratio (axial-OH : equatorial-OH) | Reference |
| 4-tert-Butylcyclohexanone | NaBH₄ | Methanol | 25 | trans (equatorial-OH) | 15 : 85 | [1] |
| 4-tert-Butylcyclohexanone | L-Selectride® | THF | -78 | cis (axial-OH) | 98 : 2 | [1] |
| cis-2,6-Dimethylcyclohexanone | NaBH₄ | Methanol | N/A | Axial Alcohol | 67 : 33 | [5] |
| cis-2,6-Dimethylcyclohexanone | LiAlH₄ | THF | N/A | Equatorial Alcohol | 49 : 51 | [5] |
Experimental Protocols
Protocol 1: Synthesis of trans-2,2-Dimethylcyclohexanol (Axial Attack)
This protocol is adapted from standard procedures for the reduction of cyclohexanones with sodium borohydride.
Materials:
-
2,2-Dimethylcyclohexanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Dichloromethane (B109758)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolve 2,2-dimethylcyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Effervescence will be observed.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the trans isomer.
Protocol 2: Synthesis of cis-2,2-Dimethylcyclohexanol (Equatorial Attack)
This protocol is adapted from standard procedures for the reduction of cyclic ketones with L-Selectride®.[7][8]
Materials:
-
2,2-Dimethylcyclohexanone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried glassware, syringe, and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
Under an inert atmosphere, add a solution of 2,2-dimethylcyclohexanone (1.0 eq) in anhydrous THF to an oven-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe to the stirred ketone solution, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel to isolate the cis isomer.
Mandatory Visualizations
Caption: Experimental workflow for the diastereoselective synthesis of this compound.
Caption: Troubleshooting logic for addressing low diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,2-Dimethylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,2-Dimethylcyclohexanol from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude reaction mixture of this compound?
A1: Common impurities depend on the synthetic route. If synthesized by the reduction of 2,2-dimethylcyclohexanone, unreacted starting material may be present. If acid-catalyzed dehydration has occurred as a side reaction, byproducts such as 1,2-dimethylcyclohexene (B155917) and isopropylidenecyclopentane can be significant impurities.[1][2]
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective purification techniques for this compound are fractional distillation, column chromatography, and recrystallization. The choice of method depends on the nature and boiling points of the impurities, as well as the scale of the purification.
Q3: What are the known physical properties of this compound and its common impurities?
A3: Understanding the physical properties of the target compound and potential impurities is crucial for selecting and optimizing a purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index |
| This compound | 128.21 | Not precisely reported, estimated to be slightly lower than 2,6-dimethylcyclohexanol (B1210312) (174.4 °C) | 8 | 0.926 | 1.466 |
| 1,2-Dimethylcyclohexene | 110.20 | 137-138 | -84 | 0.826 | 1.462 |
| Isopropylidenecyclopentane | 110.20 | ~131 | N/A | 0.817 | 1.458 |
| 2,2-Dimethylcyclohexanone | 126.20 | 169-170 | -20 | 0.912 | 1.448 |
Data sourced from various chemical databases.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Fractional Distillation Issues
Q4: My distillation is very slow, and the temperature is not stable. What could be the problem?
A4: This could be due to several factors:
-
Inadequate Heating: The heating mantle may not be providing sufficient or even heat. Ensure good contact between the flask and the heating mantle and consider wrapping the distillation column with glass wool or aluminum foil to insulate it.
-
Vapor Leaks: Check all glass joints for a proper seal. Use appropriate grease for the joints if necessary.
-
Low Throughput Packing: The packing material in your fractionating column might be too dense, impeding vapor flow.
Q5: I'm not getting a good separation between this compound and a lower-boiling impurity. What should I do?
A5: Achieving good separation by fractional distillation requires a significant difference in boiling points and an efficient fractionating column.
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the number of theoretical plates.
-
Control the Distillation Rate: A slower, more controlled distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to better separation.
-
Consider Vacuum Distillation: Lowering the pressure will reduce the boiling points of all components. While the absolute difference in boiling points might decrease, the relative volatility may change favorably, sometimes improving separation.
Column Chromatography Issues
Q6: I'm not getting good separation of this compound from non-polar impurities on my silica (B1680970) gel column. How can I improve this?
A6: Separation on silica gel is based on polarity. This compound is more polar than alkene byproducts.
-
Optimize Your Solvent System: Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[3][4] A common starting point for moderately polar compounds is a 9:1 or 4:1 mixture of hexane:ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.[5]
-
Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is often preferred.
-
Sample Loading: Load your sample in a minimal amount of solvent to ensure it starts as a narrow band at the top of the column.
Q7: My this compound is eluting very slowly or not at all.
A7: This indicates that the solvent system is not polar enough to move the compound down the column.
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture (e.g., from 10% ethyl acetate in hexane to 20% or 30%).
-
Check for Strong Interactions: Highly hindered alcohols can sometimes interact strongly with the silica gel. While less common for this compound, if issues persist, consider using a different stationary phase like alumina.
Recrystallization Issues
Q8: My this compound is "oiling out" instead of crystallizing. What should I do?
A8: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for low-melting point compounds.
-
Use a Lower-Boiling Point Solvent: If the boiling point of your solvent is higher than the melting point of your compound (8 °C), it will likely oil out.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of pure this compound.
-
Solvent Pair: Use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly. For a moderately polar alcohol, a hexane/acetone or hexane/ethyl acetate mixture could be effective.
Q9: The yield from my recrystallization is very low.
A9: Low yield can result from several factors:
-
Using Too Much Solvent: Dissolve your crude product in the minimum amount of hot solvent required to achieve a saturated solution.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and leaves more of the desired compound in the solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Washing with Warm Solvent: Wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points, such as the lower-boiling alkene byproducts.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Preparation: Place the crude reaction mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising slowly through the fractionating column.
-
Collect the initial fraction, which will be enriched in the lower-boiling impurities (e.g., isopropylidenecyclopentane and 1,2-dimethylcyclohexene, boiling around 131-138 °C). The temperature at the distillation head should remain relatively constant during this phase.
-
Once the temperature begins to rise again, change the receiving flask to collect the main fraction containing this compound. The temperature should plateau again at the boiling point of the desired product.
-
Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential hazards.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of the this compound.
Protocol 2: Purification by Column Chromatography
This method is effective for separating this compound from both more and less polar impurities.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.3 for this compound.
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.
-
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
Given its low melting point (8 °C), recrystallization should be performed at low temperatures.
-
Solvent Selection: Test the solubility of the crude product in various solvents at both room temperature and low temperatures (e.g., in an ice bath). An ideal solvent will dissolve the compound when warm but not when cold. A solvent pair, such as hexane-acetone, may be necessary.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen "good" solvent at room temperature or with very gentle warming.
-
Induce Crystallization:
-
If using a single solvent, cool the solution slowly in an ice-salt bath.
-
If using a solvent pair, add the "poor" solvent dropwise at room temperature until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, and then cool it slowly.
-
-
Crystal Growth: Allow the flask to stand undisturbed at a low temperature to promote the formation of large crystals.
-
Isolation:
-
Quickly collect the crystals by vacuum filtration using a pre-chilled Büchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
Technical Support Center: Grignard Reactions with Hindered Cyclohexanones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions involving sterically hindered cyclohexanones.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with a hindered cyclohexanone (B45756) is resulting in a very low yield of the desired tertiary alcohol. What are the common causes and how can I improve it?
A1: Low yields in Grignar d reactions with hindered cyclohexanones are a common issue, primarily due to the steric hindrance around the carbonyl group. This hindrance can lead to several competing side reactions. The main culprits are often enolization of the ketone and reduction of the carbonyl group.[1][2]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to -78°C) can favor the desired nucleophilic addition over side reactions like enolization.[3]
-
Choice of Grignard Reagent: Use a less sterically hindered Grignard reagent if your synthesis allows. For example, methylmagnesium bromide is generally more effective than tert-butylmagnesium bromide.
-
Slow Addition of Reagents: Adding the Grignard reagent slowly to the cyclohexanone solution can help maintain a low concentration of the nucleophile, which can minimize side reactions.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can significantly enhance the nucleophilicity of the Grignard reagent and suppress enolization, leading to higher yields of the desired alcohol. This is often referred to as the Luche-Barbier reaction conditions.[4][5][6]
-
Alternative Reagents: Consider using organolithium reagents, which are generally more reactive and less prone to enolization than Grignard reagents when reacting with hindered ketones.[7][8] The Barbier reaction, where the organometallic reagent is generated in-situ, can also be a viable alternative.[7][9]
Q2: I am recovering a significant amount of my starting cyclohexanone. What is happening and how can I prevent this?
A2: Recovery of the starting ketone is a strong indication that enolization is the dominant reaction pathway. The Grignard reagent, being a strong base, can abstract an acidic α-proton from the cyclohexanone to form a magnesium enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[2] This is particularly prevalent with sterically hindered Grignard reagents and enolizable ketones.
Solutions:
-
Employ a Less Basic Nucleophile: As mentioned, organolithium reagents are generally less basic and more nucleophilic than Grignard reagents.
-
Utilize Cerium(III) Chloride: The addition of anhydrous CeCl₃ to the reaction mixture before the Grignard reagent is a highly effective method to promote the desired 1,2-addition and minimize enolization.[5][6]
-
Lower the Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C) can disfavor the enolization pathway.
Q3: My reaction is producing a secondary alcohol instead of the expected tertiary alcohol. What is causing this reduction side reaction?
A3: The formation of a secondary alcohol indicates that the Grignard reagent is acting as a reducing agent rather than a nucleophile. This occurs through a hydride transfer from the β-carbon of the Grignard reagent to the carbonyl carbon of the cyclohexanone via a six-membered transition state.[2] This side reaction is more common with bulky Grignard reagents that have β-hydrogens.
Mitigation Strategies:
-
Select a Grignard Reagent without β-Hydrogens: If possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Use of Additives: The use of CeCl₃ can also help to suppress this reduction pathway by enhancing the rate of nucleophilic addition.[10]
Data Presentation: Comparative Outcomes
The choice of reagents and reaction conditions can significantly impact the outcome of reactions with hindered cyclohexanones. The following tables provide a summary of reported data for various systems to guide your experimental design.
Table 1: Diastereoselectivity in Grignard Reactions with Substituted Cyclohexanones
| Cyclohexanone | Grignard Reagent | Product Ratio (Axial:Equatorial Attack) |
| 2-Methylcyclohexanone | MeMgBr | 74:26 |
| 2-Methylcyclohexanone | EtMgBr | 68:32 |
| 2-Methylcyclohexanone | i-PrMgBr | 45:55 |
| 2-Methylcyclohexanone | t-BuMgBr | 15:85 |
| 4-tert-Butylcyclohexanone | MeMgBr | 65:35 |
| 4-tert-Butylcyclohexanone | PhMgBr | 23:77 |
Data compiled from various sources.[1][11]
Table 2: Comparison of Reagents for Addition to Hindered Ketones
| Reagent Type | General Advantages | General Disadvantages | Typical Yield with Hindered Ketones |
| Grignard Reagent | Readily prepared, widely available. | Prone to enolization and reduction with hindered substrates. | Low to moderate. |
| Organolithium Reagent | More nucleophilic and less basic than Grignards, less steric hindrance.[7][8] | Can be more challenging to handle due to higher reactivity. | Moderate to high. |
| Barbier Reagent | In-situ generation avoids separate preparation of organometallic. Can sometimes be performed in greener solvents.[7][9] | Can be less predictable and may require optimization. | Variable, can be comparable to Grignard. |
| Grignard + CeCl₃ | Suppresses enolization and reduction, significantly improving yields of 1,2-addition products.[5][6] | Requires anhydrous CeCl₃, which can be hygroscopic. | High to excellent. |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction with a Hindered Cyclohexanone
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents). In the dropping funnel, add a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Grignard Formation: Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. The reaction is typically initiated with a small crystal of iodine or gentle heating. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Addition to Cyclohexanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the hindered cyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF to the dropping funnel and add it dropwise to the Grignard solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: Cerium(III) Chloride-Mediated Grignard Reaction
-
Anhydrous CeCl₃ Preparation: Dry CeCl₃·7H₂O under vacuum at 140-150 °C for 2 hours to obtain anhydrous CeCl₃.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents) and anhydrous THF. Stir the suspension vigorously for 2 hours at room temperature.
-
Addition of Cyclohexanone: Cool the suspension to -78 °C and add a solution of the hindered cyclohexanone (1.0 equivalent) in anhydrous THF. Stir for 30 minutes.
-
Grignard Addition: Add the Grignard reagent (1.2 equivalents) dropwise at -78 °C.
-
Reaction and Work-up: Stir the reaction mixture at -78 °C for 2-3 hours. Quench the reaction with 10% aqueous acetic acid, and follow the work-up and purification procedure described in Protocol 1.
Protocol 3: General Procedure for Barbier Reaction with a Hindered Cyclohexanone
-
Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere, add the metal (e.g., magnesium, zinc, or indium powder, 2-3 equivalents) and the hindered cyclohexanone (1.0 equivalent) in an appropriate solvent (e.g., THF, diethyl ether).
-
Reagent Addition: Add the alkyl or aryl halide (1.5 equivalents) dropwise to the stirred suspension. The reaction may require gentle heating or sonication to initiate.
-
Reaction: Stir the mixture at room temperature or gentle reflux for several hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and follow the work-up and purification procedure described in Protocol 1.[12]
Visualizations
Caption: Troubleshooting logic for low yields in Grignard reactions.
Caption: Competing reaction pathways in Grignard reactions with hindered ketones.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. publications.iupac.org [publications.iupac.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]
- 9. Barbier reaction - Wikipedia [en.wikipedia.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Improving Selectivity in the Catalytic Hydrogenation of Dimethylcyclohexanones
Welcome to the Technical Support Center for the catalytic hydrogenation of dimethylcyclohexanones. This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize the stereoselectivity of this important transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in the catalytic hydrogenation of dimethylcyclohexanones?
The diastereoselectivity (the preference for the formation of one diastereomer over another, typically cis vs. trans) in the catalytic hydrogenation of dimethylcyclohexanones is influenced by a combination of factors:
-
Catalyst Type: The choice of metal (e.g., Pd, Pt, Rh, Ru) and the support material (e.g., carbon, alumina, titania) plays a crucial role. Different catalysts exhibit varying affinities for the substrate and can influence the stereochemical outcome.
-
Reaction Conditions: Temperature, hydrogen pressure, and solvent polarity can significantly impact the selectivity. For instance, lower temperatures often favor the thermodynamically more stable product.[1]
-
Substrate Structure: The position of the methyl groups on the cyclohexanone (B45756) ring dictates the steric hindrance around the carbonyl group, influencing the direction of hydrogen attack.
-
Additives: The presence of acids, bases, or other additives can modify the catalyst surface and alter the reaction pathway, thereby affecting selectivity.
Q2: Which catalyst is generally preferred for achieving high cis or trans selectivity?
There is no single "best" catalyst, as the optimal choice depends on the specific dimethylcyclohexanone isomer and the desired diastereomer. However, some general trends have been observed:
-
For favoring the thermodynamically more stable alcohol: Catalysts like Palladium on carbon (Pd/C) under equilibrium conditions often yield the more stable equatorial alcohol.
-
For favoring the kinetically controlled product: More sterically hindered catalysts or reactions run under kinetic control (lower temperatures, shorter reaction times) may favor the formation of the less stable axial alcohol.
-
Catalytic Transfer Hydrogenation (CTH): In CTH reactions using hydrogen donors like isopropanol, metal oxide catalysts such as MgO and ZrO₂·nH₂O have shown high diastereoselectivity. For example, MgO can exhibit high selectivity towards the trans isomer in the CTH of 4-t-butylcyclohexanone.[1]
Q3: How can I minimize side reactions during the hydrogenation of dimethylcyclohexanones?
Common side reactions include over-hydrogenation to the corresponding alkane and C-O hydrogenolysis. To minimize these:
-
Optimize Reaction Time: Monitor the reaction progress closely and stop it once the desired ketone has been consumed to prevent further reduction.
-
Control Temperature and Pressure: Use the mildest conditions possible that still afford a reasonable reaction rate. Higher temperatures and pressures tend to promote over-reduction.[2]
-
Catalyst Choice: Some catalysts are more prone to causing hydrogenolysis than others. For example, the addition of a catalyst poison like diphenylsulfide to Pd/C can selectively reduce olefin and acetylene (B1199291) functionalities without causing hydrogenolysis of other groups.[3]
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity (Low cis/trans Ratio)
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst | Screen a variety of catalysts (e.g., Pd/C, PtO₂, Rh/C, Raney Nickel). The metal and support can have a significant impact on stereoselectivity. |
| Incorrect Temperature | Vary the reaction temperature. Lower temperatures often favor the thermodynamically more stable isomer, while higher temperatures can lead to a mixture of products. |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, hexane). The solvent can influence the conformation of the substrate at the catalyst surface. |
| Reaction Time Not Optimized | If the desired product is the kinetic isomer, a shorter reaction time may be necessary. Conversely, longer reaction times may be needed to reach thermodynamic equilibrium. |
Issue 2: Low or No Conversion
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and free from potential catalyst poisons (e.g., sulfur or nitrogen compounds). Consider using a fresh batch of catalyst. |
| Inactive Catalyst | Verify the activity of the catalyst with a known standard substrate. Ensure proper handling and storage of the catalyst to prevent deactivation. |
| Insufficient Hydrogen Pressure | For reactions using gaseous hydrogen, ensure the system is properly sealed and that the hydrogen pressure is adequate for the specific catalyst and substrate. |
| Poor Mass Transfer | Ensure vigorous stirring to facilitate contact between the substrate, catalyst, and hydrogen. |
Data Presentation
The following tables summarize quantitative data from studies on the catalytic hydrogenation of substituted cyclohexanones.
Table 1: Diastereoselectivity in Catalytic Transfer Hydrogenation (CTH) of Methylcyclohexanones [1]
| Substrate | Catalyst | Hydrogen Donor | Conversion (%) | cis/trans Ratio |
| 2-Methylcyclohexanone | MgO | 2-Propanol | 76 | 50.0:45.4 |
| 3-Methylcyclohexanone | MgO | 2-Propanol | 56 | 100% cis |
| 4-Methylcyclohexanone | ZrO₂·nH₂O | 2-Propanol | Quantitative | 56:44 (trans:cis) |
| 4-t-Butylcyclohexanone | MgO | 2-Propanol | 98 | 29:71 (cis:trans) |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation (CTH) of a Dimethylcyclohexanone [1]
This protocol is a general guideline and should be optimized for the specific substrate and desired outcome.
-
Catalyst Preparation: Add the metal oxide catalyst (e.g., MgO, 5 mol%) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add the dimethylcyclohexanone substrate (1 mmol) and the hydrogen donor (e.g., 2-propanol, 10 mL) to the flask.
-
Reaction Setup: Place the flask in a preheated oil bath and heat the mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration through a pad of celite.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Catalytic Hydrogenation of a Dimethylcyclohexanone using Pd/C
This is a general procedure and requires optimization for specific substrates and desired selectivity.
-
Catalyst Charging: In a suitable pressure vessel, add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) under an inert atmosphere (e.g., argon or nitrogen).
-
Substrate and Solvent Addition: Add the dimethylcyclohexanone (1 mmol) dissolved in a suitable solvent (e.g., ethanol, 10 mL).
-
System Purge: Seal the vessel and purge the system with hydrogen gas three to five times to remove any residual air.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm) and stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the reaction progress by analyzing aliquots using GC or TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure, and the residue can be purified by column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor diastereoselectivity.
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 3. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Technical Support Center: Managing Reaction Temperature for Controlling Dehydration Product Distribution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on managing reaction temperature to control the product distribution in dehydration reactions, a critical aspect of organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical in alcohol dehydration reactions?
A1: Reaction temperature is a key parameter that dictates the reaction pathway and, consequently, the product distribution. In the acid-catalyzed dehydration of alcohols, temperature control determines whether the primary product is an alkene (elimination) or an ether (substitution).[1][2][3] Generally, higher temperatures favor the formation of alkenes, while lower temperatures can lead to the formation of ethers.[1][2] This is because the elimination reaction (alkene formation) typically has a higher activation energy and is more entropically favored, making it the dominant pathway at elevated temperatures.[4]
Q2: What is the difference between kinetic and thermodynamic control in the context of dehydration reactions?
A2: The concepts of kinetic and thermodynamic control explain how reaction conditions can favor one product over another when multiple pathways are possible.[5][6]
-
Kinetic Control: At lower temperatures, the reaction is often under kinetic control. The major product is the one that forms the fastest, meaning it has the lowest activation energy.[5][6] This product is not necessarily the most stable.
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome higher activation barriers and reach equilibrium. Under these conditions, the most stable product, the thermodynamic product, will be the major component of the product mixture.[5][7][8]
In the dehydration of 2-methylcyclopentanol, for instance, the less substituted alkene is the kinetic product, while the more stable, more substituted alkene is the thermodynamic product, favored by heating the reaction mixture over time.[7]
Q3: How does the substitution of the alcohol (primary, secondary, or tertiary) affect the required dehydration temperature?
A3: The substitution of the alcohol has a significant impact on the ease of dehydration and the required temperature. The reactivity of alcohols in dehydration reactions follows the order: tertiary > secondary > primary.[1][2] This trend is due to the stability of the carbocation intermediate formed during the reaction (for E1 mechanisms). Tertiary alcohols form the most stable carbocations and thus dehydrate at the lowest temperatures, while primary alcohols require the highest temperatures.[1][2][9]
| Alcohol Type | Typical Dehydration Temperature Range (°C) |
| Primary (1°) | 170 - 180 °C |
| Secondary (2°) | 100 - 140 °C |
| Tertiary (3°) | 25 - 80 °C |
Data sourced from Chemistry LibreTexts.[1][2][3]
Q4: What are Zaitsev's and Hofmann's rules, and how do they relate to temperature?
A4: Zaitsev's and Hofmann's rules predict the regioselectivity of elimination reactions, including alcohol dehydrations, which can lead to different isomeric alkenes.
-
Zaitsev's Rule: This rule states that in an elimination reaction, the more substituted (and generally more stable) alkene will be the major product.[10][11] This is often the case in dehydration reactions under thermodynamic control (higher temperatures).
-
Hofmann's Rule: This rule predicts the formation of the least substituted alkene as the major product.[11][12] This outcome is favored when using bulky bases or with certain leaving groups, and can sometimes be influenced by kinetic control at lower temperatures.[11][12]
While temperature is a key factor, the choice of catalyst and the steric hindrance of the substrate and base also play a crucial role in determining the product ratio.[12][13]
Troubleshooting Guides
Problem 1: My alcohol dehydration reaction is producing a significant amount of ether as a byproduct.
-
Possible Cause: The reaction temperature is too low. Ether formation is a competing bimolecular substitution reaction (SN2-type) that is favored at lower temperatures than the elimination reaction that produces alkenes.[1][2]
-
Troubleshooting Steps:
-
Increase the Reaction Temperature: Gradually increase the temperature of the reaction mixture into the recommended range for the specific type of alcohol you are using (see the table in Q3). Monitor the product distribution using an appropriate analytical technique like Gas Chromatography (GC).
-
Optimize the Acid Catalyst: Ensure you are using a strong, non-nucleophilic acid catalyst like sulfuric acid or phosphoric acid.
-
Distill the Alkene as it Forms: If the alkene has a lower boiling point than the starting alcohol, setting up the reaction as a distillation can help to remove the alkene from the reaction mixture as it forms. This shifts the equilibrium towards the desired product according to Le Chatelier's principle.[14]
-
Problem 2: The dehydration of my secondary alcohol is yielding a mixture of alkene isomers. How can I favor the formation of the more stable (Zaitsev) product?
-
Possible Cause: The reaction may be under kinetic control, or the conditions are not optimized for thermodynamic product formation.
-
Troubleshooting Steps:
-
Increase Reaction Time and Temperature: To favor the thermodynamic product, ensure the reaction has enough energy and time to reach equilibrium.[7] This often means running the reaction at a higher temperature for a longer duration.
-
Select the Appropriate Acid: A strong protic acid like sulfuric acid is typically used to promote the E1 mechanism, which allows for the formation of the most stable carbocation intermediate, leading to the Zaitsev product.[10]
-
Monitor Isomerization: It's possible for the initially formed kinetic product to isomerize to the more stable thermodynamic product under the reaction conditions. Taking aliquots over time and analyzing them can provide insight into the reaction progress.
-
Problem 3: I am observing unexpected rearranged products in my dehydration reaction.
-
Possible Cause: The reaction is proceeding through an E1 mechanism, which involves a carbocation intermediate. Carbocations are susceptible to rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before elimination occurs.[9]
-
Troubleshooting Steps:
-
Modify the Reaction Conditions to Favor an E2 Mechanism: If rearrangements are undesirable, you can try to switch to conditions that favor an E2 mechanism, which is a concerted reaction and does not involve a carbocation intermediate. This can be achieved by converting the alcohol into a better leaving group (e.g., a tosylate) and then treating it with a strong, non-nucleophilic base.[10]
-
Lower the Reaction Temperature: While this may decrease the overall reaction rate, lower temperatures can sometimes suppress rearrangement reactions.
-
Use a Different Catalyst: Some catalysts may be less prone to causing rearrangements. Investigating alternative acid catalysts or heterogeneous catalysts could be beneficial.
-
Quantitative Data on Product Distribution
The following table illustrates the effect of temperature on the product distribution for the dehydration of 2-butanol (B46777), which yields three different butene isomers.
| Product | Relative Abundance at 140°C | Stability |
| trans-2-Butene | 59.38% (Major) | Most Stable |
| cis-2-Butene | 35.92% (Minor) | Intermediate Stability |
| 1-Butene | 4.69% (Very Minor) | Least Stable |
Data is illustrative and based on typical outcomes for the dehydration of 2-butanol.[15] The distribution reflects the relative stabilities of the alkene products, consistent with Zaitsev's rule under these conditions.[16]
Experimental Protocols
Protocol: Temperature-Controlled Dehydration of Cyclohexanol (B46403) to Cyclohexene (B86901)
This protocol describes a common laboratory procedure for the acid-catalyzed dehydration of a secondary alcohol where the product is removed by distillation.[17][18][19]
Materials:
-
Cyclohexanol
-
85% Phosphoric acid or concentrated Sulfuric acid
-
Boiling chips
-
Sodium carbonate solution (10%)
-
Anhydrous calcium chloride
-
Round-bottom flask
-
Fractional distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flask
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle. The receiving flask should be placed in an ice-water bath to minimize the evaporation of the volatile cyclohexene product.[19][20]
-
Reaction Mixture: In the round-bottom flask, combine cyclohexanol and the acid catalyst (e.g., for every 10 mL of cyclohexanol, use 2.5-3.0 mL of 85% phosphoric acid).[14][20] Add a few boiling chips to ensure smooth boiling.
-
Heating and Distillation: Begin heating the mixture. Control the heating rate to allow for a slow and steady distillation of the product. The temperature at the still head should be monitored and kept below the boiling point of cyclohexanol but above that of cyclohexene (approx. 83°C).[17]
-
Product Collection: Collect the distillate, which will be a mixture of cyclohexene and water, until the distillation slows significantly or the temperature in the distillation head rises.
-
Workup - Neutralization: Transfer the collected distillate to a separatory funnel and wash it with a 10% sodium carbonate solution to neutralize any remaining acid.[14] Vent the funnel frequently.
-
Workup - Water Removal: Separate the aqueous layer and wash the organic layer with water.
-
Drying: Transfer the crude cyclohexene to a clean, dry Erlenmeyer flask and add anhydrous calcium chloride to remove any residual water.
-
Final Purification: If a higher purity product is required, a final distillation of the dried cyclohexene can be performed.
-
Analysis: The product distribution and purity can be analyzed using Gas Chromatography (GC) and the structure confirmed by Infrared (IR) spectroscopy.[21]
Visualizations
Caption: Influence of temperature on alcohol dehydration products.
Caption: Troubleshooting workflow for dehydration product control.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. odinity.com [odinity.com]
- 15. Dehydration of 2-butanol Lab Report | Augusta University - Edubirdie [edubirdie.com]
- 16. scribd.com [scribd.com]
- 17. One Part of Chemistry: Dehydration of An Alcohol: Cyclohexanol and Cyclohexene [1chemistry.blogspot.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 20. The Synthesis of Alkenes: The Dehydration of Cyclohexanol [sites.pitt.edu]
- 21. storage-cdn.labflow.com [storage-cdn.labflow.com]
Technical Support Center: Purification of 2,2-Dimethylcyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of 2,2-Dimethylcyclohexanol, focusing specifically on the removal of acidic catalysts.
Troubleshooting Guides
This section addresses common issues encountered during the workup and purification of this compound following acid-catalyzed reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Acidity (Low pH) After Initial Water Wash | - Incomplete removal of a strong acid catalyst (e.g., sulfuric acid, phosphoric acid).- The acidic catalyst has some solubility in the organic phase. | - Perform multiple washes with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[1] - After the bicarbonate wash, perform a final wash with brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers.[2] |
| Formation of a Stable Emulsion During Aqueous Wash | - The presence of both polar (alcohol) and non-polar (cyclohexane ring) functionalities in the product can act as a surfactant.- Vigorous shaking of the separatory funnel. | - Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.- Allow the mixture to stand for an extended period without agitation.- If the emulsion persists, filter the mixture through a pad of Celite or glass wool. |
| Product Loss During Workup | - this compound has some solubility in the aqueous wash solutions.- Accidental removal of the organic layer with the aqueous layer. | - Minimize the volume of aqueous washes used.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product. |
| Incomplete Neutralization (Acidic Traces Detected by NMR/MS) | - Insufficient washing with the basic solution.- The catalyst may be entrapped within the organic layer. | - Increase the number of washes with saturated sodium bicarbonate solution.[1]- Consider a wash with a dilute sodium hydroxide (B78521) (NaOH) solution, but be cautious as this may promote side reactions.- For stubborn cases, passing the organic solution through a short plug of basic alumina (B75360) or silica (B1680970) gel can be effective. |
| Decomposition of Product Upon Addition of Strong Base | - Some alcohol products can be sensitive to strong bases, leading to degradation or side reactions. | - Use a milder base for neutralization, such as a saturated solution of sodium bicarbonate rather than sodium hydroxide.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing a homogeneous acidic catalyst like sulfuric acid from my this compound product?
A1: The most standard and effective method is a liquid-liquid extraction workup. This typically involves diluting the reaction mixture with an inert organic solvent (like diethyl ether or ethyl acetate) and then washing it sequentially with a saturated aqueous solution of a weak base, such as sodium bicarbonate, followed by water and then brine.[1][2] The bicarbonate solution neutralizes the acid, converting it into a salt that is soluble in the aqueous layer and thus easily removed.
Q2: How can I be sure that all the acidic catalyst has been removed?
A2: You can test the pH of the aqueous layer after the final wash. The aqueous layer should be neutral or slightly basic. To do this, you can touch a wet glass stirring rod from the aqueous layer to blue litmus (B1172312) paper; the paper should remain blue.[2] For more sensitive applications, analytical techniques like ¹H NMR can be used to check for the absence of characteristic acid peaks, or GC-MS can be employed to ensure the purity of the final product.
Q3: I've noticed a decrease in my final product yield after the washing steps. What can I do to minimize this?
A3: Product loss during aqueous washes can occur due to the partial solubility of this compound in water. To minimize this, you can "salt out" the product by using a saturated sodium chloride (brine) solution for the final wash. This decreases the solubility of the organic compound in the aqueous layer. Additionally, you can perform a back-extraction of the combined aqueous washes with a fresh portion of your organic solvent to recover any dissolved product.
Q4: Is it necessary to use a drying agent after the aqueous workup?
A4: Yes, it is a critical step. After the washes, the organic layer will be saturated with a small amount of water. Adding an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), will remove this residual water. The drying agent is then removed by filtration before the solvent is evaporated to yield the purified product.
Q5: Can I use column chromatography to remove the acidic catalyst?
A5: While possible, it is generally more efficient to perform a neutralization and extraction first. Acidic catalysts like sulfuric acid are highly polar and can interact strongly with the silica gel or alumina stationary phase, sometimes leading to streaking or poor separation. However, if trace amounts of acidic impurities remain after a workup, column chromatography can be an effective final purification step.
Data Presentation
The following table provides illustrative data on the effectiveness of different workup procedures for the removal of an acidic catalyst (e.g., H₂SO₄) from a cyclohexanol (B46403) derivative, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
| Workup Protocol | Description | Final Product Purity (%) | Residual Acid Level |
| Protocol A | Single wash with deionized water. | 95.2 | High |
| Protocol B | Three washes with deionized water. | 97.1 | Moderate |
| Protocol C | Two washes with saturated NaHCO₃ solution, followed by one wash with brine. | 99.5 | Not Detected |
| Protocol D | Protocol C followed by column chromatography (Silica gel). | >99.8 | Not Detected |
Note: This data is representative and serves to illustrate the relative effectiveness of the described purification methods. Actual results may vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Standard Neutralization and Extraction
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use a volume of solvent that is approximately two to three times the volume of the reaction mixture.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Add the solution slowly and swirl gently at first, venting the funnel frequently to release the pressure from the evolved CO₂ gas.[1] Continue to add the bicarbonate solution until no more gas evolution is observed.
-
Separation: Shake the funnel vigorously, venting periodically. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining inorganic salts. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[2] This helps to remove residual water from the organic layer and aids in breaking any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and allow it to stand for 10-15 minutes.
-
Filtration and Concentration: Filter the drying agent from the organic solution. Concentrate the filtrate using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.
Mandatory Visualization
Caption: Workflow for the removal of acidic catalyst from this compound.
References
Validation & Comparative
A Comparative Guide to GC-MS and Alternative Methods for Purity Analysis of 2,2-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for chemical intermediates like 2,2-Dimethylcyclohexanol is a critical aspect of quality control in the pharmaceutical and fine chemical industries. Ensuring high purity is paramount for consistent reaction yields, predictable product profiles, and the safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other viable analytical techniques for the purity assessment of this compound. The methodologies and supporting data presented herein are based on established analytical principles and data from analogous compounds to provide a robust framework for method selection and validation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds such as this compound. It combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. The GC component separates the analyte from potential impurities based on their boiling points and affinities for the stationary phase of the column. Subsequently, the MS component fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, providing a unique spectral "fingerprint" for unambiguous identification and quantification.
A rigorous validation of the GC-MS method is essential to ensure its suitability for its intended purpose, adhering to guidelines set by the International Council for Harmonisation (ICH).
Detailed Experimental Protocol: GC-MS Method Validation
This protocol outlines the validation of a GC-MS method for the purity analysis of this compound, in accordance with ICH Q2(R2) guidelines.[1]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms UI (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program: Initial temperature of 60°C (hold for 2 minutes), ramp at 10°C/min to 220°C (hold for 5 minutes).
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
2. Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by injecting a blank (solvent), a placebo (if applicable), a solution of this compound, and a spiked sample containing known potential impurities. The retention time and mass spectrum of this compound should be unique.
-
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A series of at least five standard solutions of this compound ranging from 50% to 150% of the target concentration are prepared and injected. The peak area is plotted against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy of an analytical procedure is the closeness of test results obtained by that procedure to the true value. It is assessed by performing recovery studies on spiked samples. A known amount of this compound is added to a placebo or a known matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision: The precision of an analytical procedure is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Assessed by performing six replicate injections of a 100% test concentration solution on the same day, under the same operating conditions. The relative standard deviation (RSD) is calculated.
-
Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, and/or on different instruments. The RSD across these variables is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.
-
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This is evaluated by making small changes to parameters such as oven temperature ramp rate (±1°C/min), carrier gas flow rate (±0.1 mL/min), and injector temperature (±5°C). The effect on the results is evaluated.
Comparison with Alternative Analytical Techniques
While GC-MS is a highly effective technique, other methods can also be employed for the purity assessment of this compound. The choice of method often depends on the specific analytical needs, available instrumentation, and the nature of the expected impurities.
| Parameter | GC-MS | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Karl Fischer Titration |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Absolute quantification based on the direct proportionality between NMR signal integrals and the number of nuclei. | Titrimetric method for the specific determination of water content. |
| Specificity | Very High (based on retention time and mass fragmentation pattern). | Good to High (dependent on chromatographic resolution and detector). | High (based on unique chemical shifts and coupling patterns). | Very High (specific to water). |
| Linearity (r²) | >0.999 | >0.998 | >0.999 | N/A (titrimetric) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% | 99.5 - 100.5% |
| Precision (RSD) | < 1.5% | < 2.0% | < 1.0% | < 0.5% |
| LOD | ~0.1 µg/mL | ~0.5 µg/mL (with derivatization for UV detection) | ~0.05% (relative to major component) | ~10 ppm (coulometric) |
| LOQ | ~0.3 µg/mL | ~1.5 µg/mL (with derivatization for UV detection) | ~0.15% (relative to major component) | ~50 ppm (coulometric) |
| Throughput | Moderate | High | Low to Moderate | High |
| Strengths | Excellent for volatile and semi-volatile compounds; provides structural information for impurity identification. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Absolute quantification without the need for a specific reference standard of the analyte; provides structural information. | Gold standard for water content determination, which is a key purity parameter for hygroscopic substances. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | This compound lacks a strong chromophore, requiring derivatization for sensitive UV detection. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer for optimal resolution and sensitivity. | Only measures water content, not other organic impurities. |
Visualizing the Methodologies
To further clarify the experimental and logical workflows, the following diagrams are provided.
Conclusion
For the comprehensive purity analysis of this compound, GC-MS stands out as the most suitable primary technique. Its high specificity, sensitivity, and ability to identify unknown volatile impurities make it invaluable for ensuring the quality of this intermediate.
However, a multi-faceted approach employing orthogonal techniques provides the most robust and complete purity profile. Quantitative NMR serves as an excellent complementary method for absolute purity determination without the need for a specific reference standard, offering a valuable cross-validation of the primary chromatographic method. Furthermore, given that alcohols can be hygroscopic, Karl Fischer titration is an indispensable tool for the accurate quantification of water content, a critical purity parameter that can be overlooked by other methods.
While HPLC is a powerful analytical tool, its application for this compound is less direct due to the compound's lack of a strong UV chromophore, necessitating a derivatization step which can add complexity to the workflow.
Ultimately, the selection of the analytical method(s) should be guided by the specific requirements of the analysis, regulatory expectations, and the available resources. For drug development professionals, a combination of GC-MS for impurity profiling and qNMR for absolute purity assessment, supplemented with Karl Fischer titration for water content, represents a comprehensive and scientifically sound strategy for the quality control of this compound.
References
A Comparative Guide to the Quantitative Analysis of 2,2-Dimethylcyclohexanol Isomers: HPLC vs. GC
For researchers, scientists, and drug development professionals, the accurate quantification of stereoisomers is paramount, as different isomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 2,2-Dimethylcyclohexanol isomers. While specific literature on the analysis of this compound is not abundant, this guide extrapolates from established methods for structurally similar chiral cyclic alcohols to provide robust, practical analytical protocols.
The primary challenge in analyzing this compound isomers lies in their stereochemical similarity. Both HPLC and GC can achieve separation, but the choice of methodology depends on factors such as sample volatility, the need for derivatization, and the desired analytical throughput. Chiral stationary phases (CSPs) are essential in both techniques to resolve the enantiomers. Polysaccharide-based CSPs are common in HPLC, while cyclodextrin-based phases are frequently employed in GC for such separations.[1][2]
Comparative Quantitative Data
The following table summarizes the expected performance of chiral HPLC and chiral GC methods for the quantitative analysis of this compound isomers, based on typical results for similar cyclic alcohols.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Instrumentation | HPLC system with a UV or Refractive Index (RI) detector | Gas chromatograph with a Flame Ionization Detector (FID) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H) | Cyclodextrin-based (e.g., CP Chirasil-DEX CB)[2] |
| Sample Derivatization | Not typically required | May be necessary to improve volatility and peak shape (e.g., acylation)[2] |
| Typical Mobile/Carrier Gas | n-Hexane / 2-Propanol | Helium or Hydrogen |
| Estimated Retention Time | 10 - 20 minutes | 15 - 30 minutes |
| Resolution (Rs) | > 1.5 is achievable[1] | > 1.5 is achievable |
| Limit of Quantification (LOQ) | ~1-10 µg/mL | ~0.1-1 µg/mL |
| Precision (RSD%) | < 2% | < 3% |
| Throughput | Moderate | Moderate to High |
| Key Advantages | Direct analysis of underivatized sample, robust. | High resolution, sensitive detection with FID. |
| Key Disadvantages | Lower sensitivity with RI detection. | Potential need for sample derivatization. |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method
This protocol outlines a direct method for the separation and quantification of this compound isomers without derivatization.
1. Instrumentation and Materials:
-
HPLC system with isocratic pump, autosampler, and UV-Vis or Refractive Index (RI) detector.
-
Chiral Stationary Phase: Chiralcel® OD-H column (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane/2-Propanol (95:5, v/v).
-
Standard Solutions: Prepare stock solutions of this compound isomer standards in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (if applicable) or Refractive Index (RI).
-
Injection Volume: 10 µL.
3. Quantification:
-
Generate a calibration curve by plotting the peak area of each isomer against its concentration for the standard solutions.
-
Inject the sample solution and determine the peak areas for the this compound isomers.
-
Calculate the concentration of each isomer in the sample using the calibration curve.
Protocol 2: Chiral GC Method
This protocol provides a high-resolution gas chromatographic method for the quantitative analysis of this compound isomers, which may involve a derivatization step.
1. Instrumentation and Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: CP Chirasil-DEX CB (or equivalent cyclodextrin-based CSP).[2]
-
Carrier Gas: Helium or Hydrogen.
-
Derivatization Reagent (if necessary): Acetic anhydride (B1165640) or other acylating agent.[2]
-
Standard Solutions: Prepare stock solutions of this compound isomer standards in a suitable solvent (e.g., dichloromethane). If derivatizing, prepare standards of the derivatized isomers.
-
Sample Preparation:
-
Direct Injection: Dissolve the sample in a suitable solvent to a known concentration.
-
Derivatization: If required, react the sample with an acylating agent (e.g., acetic anhydride) to form the corresponding esters.[2] Dissolve the derivatized sample in a suitable solvent.
-
2. Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.
-
Carrier Gas Flow: 1.5 mL/min (constant flow).
-
Injection: 1 µL split injection (split ratio 20:1).
3. Quantification:
-
Construct a calibration curve by plotting the peak area of each isomer (or its derivative) against its concentration for the standard solutions.
-
Inject the prepared sample and record the peak areas for the isomers of interest.
-
Determine the concentration of each this compound isomer in the original sample using the calibration curve and accounting for any dilution or derivatization steps.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound isomers using the chiral HPLC method.
Caption: Workflow for the quantitative analysis of this compound isomers by HPLC.
References
Comparative Analysis of Anesthetic Potency: 2,2-Dimethylcyclohexanol vs. 2,6-Dimethylcyclohexanol
A detailed guide for researchers and drug development professionals on the anesthetic properties of two dimethylcyclohexanol isomers, supported by available experimental data and protocols.
The search for novel anesthetic agents with improved efficacy and safety profiles is an ongoing endeavor in pharmacology. Cyclohexanol (B46403) derivatives, structurally related to the common anesthetic propofol, have emerged as a promising class of compounds. This guide provides a comparative analysis of the anesthetic potency of two isomers: 2,2-dimethylcyclohexanol and 2,6-dimethylcyclohexanol (B1210312). While extensive research has been conducted on the latter, a notable lack of published data exists for this compound, precluding a direct quantitative comparison. This guide will present the available experimental data for 2,6-dimethylcyclohexanol, discuss the likely anesthetic potential of this compound based on structure-activity relationships, and provide detailed experimental protocols for assessing anesthetic potency.
Quantitative Data on Anesthetic Potency
Currently, published experimental data quantifying the anesthetic potency is only available for 2,6-dimethylcyclohexanol.
| Compound | Animal Model | Assay | Potency Metric (EC₅₀) | Reference |
| 2,6-Dimethylcyclohexanol (mixture of isomers) | Tadpole (Xenopus laevis) | Loss of Righting Reflex | 13.1 µM | [Hall et al., 2011] |
Note: EC₅₀ (Median Effective Concentration) is the concentration of a drug that gives half of the maximal response. In this context, it represents the concentration required to induce a loss of righting reflex in 50% of the tadpole population.
Structure-Activity Relationship and Anesthetic Potency
The anesthetic potency of cyclohexanol derivatives is highly dependent on the substitution pattern on the cyclohexyl ring. The positioning and size of alkyl groups, particularly at the 2 and 6 positions, are critical determinants of their activity as positive modulators of the GABA-A receptor, a key target for many general anesthetics.
2,6-Dimethylcyclohexanol: The presence of methyl groups at both the 2 and 6 positions appears to be favorable for interaction with the GABA-A receptor, leading to its observed anesthetic effects. Research has focused on the different stereoisomers of 2,6-dimethylcyclohexanol (cis and trans), with studies indicating that the stereochemistry significantly influences the potency of GABA-A receptor modulation.
This compound: The absence of published anesthetic potency data for this compound suggests that this isomer may exhibit significantly lower potency or different pharmacological properties compared to the 2,6-isomer. The geminal dimethyl substitution at the 2-position could introduce steric hindrance that may interfere with the optimal binding to the anesthetic target site on the GABA-A receptor. This structural difference is likely the primary reason for the focus of anesthetic research on the 2,6-substituted analog.
Experimental Protocols
Tadpole Loss of Righting Reflex Assay
This in vivo assay is a common method for screening the anesthetic potency of water-soluble compounds.
Objective: To determine the concentration of a test compound that causes a loss of the righting reflex in 50% of a tadpole population (EC₅₀).
Materials:
-
Tadpoles (Xenopus laevis or other suitable species) at a specific developmental stage.
-
Test compound (e.g., 2,6-dimethylcyclohexanol).
-
Control solution (e.g., vehicle used to dissolve the test compound).
-
Glass beakers or petri dishes.
-
A gentle prodding instrument (e.g., a blunted glass rod).
Procedure:
-
Acclimation: Tadpoles are acclimated to the experimental conditions (temperature, lighting) for a defined period.
-
Exposure: Groups of tadpoles are placed in beakers containing different concentrations of the test compound. A control group is exposed to the vehicle solution only.
-
Observation: After a set exposure time, each tadpole is gently turned onto its dorsal side using the prodding instrument.
-
Endpoint: The loss of righting reflex is defined as the inability of the tadpole to right itself (return to a ventral-side-down position) within a specified time (e.g., 30 seconds).
-
Data Analysis: The percentage of tadpoles exhibiting a loss of righting reflex at each concentration is recorded. The EC₅₀ value is then calculated using appropriate statistical methods, such as probit analysis.
GABAA Receptor Modulation Assay (Patch-Clamp Electrophysiology)
This in vitro assay is used to determine if a compound modulates the function of the GABA-A receptor, a common mechanism of action for anesthetics.
Objective: To measure the effect of a test compound on the chloride current mediated by GABA-A receptors expressed in a cell line.
Materials:
-
A cell line stably expressing specific GABA-A receptor subunits (e.g., HEK293 cells).
-
Patch-clamp electrophysiology setup.
-
GABA (gamma-aminobutyric acid).
-
Test compound.
-
Control and recording solutions.
Procedure:
-
Cell Culture: Cells expressing the GABA-A receptors are cultured to an appropriate density.
-
Patch-Clamp Recording: A whole-cell patch-clamp configuration is established on a single cell.
-
GABA Application: A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀) to the cell.
-
Compound Application: The test compound is co-applied with GABA to the cell.
-
Data Acquisition: The change in the amplitude of the GABA-evoked chloride current in the presence of the test compound is recorded. An enhancement of the current indicates positive modulation.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC₅₀) and efficacy of the compound as a GABA-A receptor modulator.
Visualizations
Caption: General workflow for screening the anesthetic potency of novel compounds.
Caption: Signaling pathway of GABAA receptor positive modulation by an anesthetic compound.
A Comparative Guide to the Oxidation of Substituted Cyclohexanols for Researchers
For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted cyclohexanols in oxidation reactions is crucial for the synthesis of complex molecules and active pharmaceutical ingredients. The strategic oxidation of a hydroxyl group on a cyclohexane (B81311) ring to a ketone is a fundamental transformation, and the efficiency of this reaction is highly dependent on the nature and position of substituents on the ring, as well as the choice of oxidizing agent. This guide provides an objective comparison of the performance of various substituted cyclohexanols in oxidation reactions, supported by experimental data and detailed protocols.
The Influence of Substituents on Reactivity: A Data-Driven Comparison
The rate of oxidation of a substituted cyclohexanol (B46403) is primarily governed by steric and electronic effects. The stereochemical orientation of the hydroxyl group (axial vs. equatorial) and the presence of other substituents on the cyclohexane ring can significantly accelerate or hinder the reaction.
A key finding in the study of cyclohexanol oxidation is the greater reactivity of axial alcohols compared to their equatorial counterparts. This is attributed to the relief of steric strain during the reaction. An axial hydroxyl group experiences 1,3-diaxial interactions, which are relieved as the carbon atom rehybridizes from sp³ to sp² in the resulting ketone.
One of the most well-documented examples of this phenomenon is the oxidation of cis- and trans-4-tert-butylcyclohexanol. The bulky tert-butyl group effectively locks the conformation of the cyclohexane ring, providing a rigid model to study the reactivity of axial and equatorial hydroxyl groups. Experimental data shows that the cis isomer, which possesses an axial hydroxyl group, reacts significantly faster than the trans isomer with its equatorial hydroxyl group.
| Substrate | Hydroxyl Group Orientation | Oxidizing Agent | Relative Rate of Oxidation | Reference |
| cis-4-tert-Butylcyclohexanol | Axial | Chromic Acid | 3 - 4 | [1] |
| trans-4-tert-Butylcyclohexanol | Equatorial | Chromic Acid | 1 | [1] |
This "steric assistance" is a general trend observed in the oxidation of substituted cyclohexanols. The presence of other axial substituents can further influence the reaction rate. For instance, an axial methyl group can also lead to an increased oxidation rate of an axial hydroxyl group due to the relief of additional steric strain.
Experimental Protocols for Key Oxidation Reactions
The choice of oxidizing agent is critical and depends on the specific substrate and desired outcome. Below are detailed methodologies for common oxidation reactions of substituted cyclohexanols.
Jones Oxidation (Chromic Acid)
The Jones oxidation is a robust and widely used method for oxidizing secondary alcohols to ketones.[2][3]
Materials:
-
Substituted cyclohexanol
-
Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)[1]
-
Isopropyl alcohol (for quenching)
-
Dichloromethane (B109758) or diethyl ether (for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)
Procedure:
-
Dissolve the substituted cyclohexanol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green, indicating the progress of the oxidation.[4]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidizing agent by adding isopropyl alcohol until the orange color disappears.
-
Add water to the reaction mixture and extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purify the product by distillation or column chromatography.
Sodium Hypochlorite (B82951) (Bleach) Oxidation
This method offers a "greener" alternative to chromium-based oxidants.[5][6][7]
Materials:
-
Substituted cyclohexanol
-
Sodium hypochlorite solution (household bleach)
-
Glacial acetic acid
-
Diethyl ether or dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium bisulfite solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In an Erlenmeyer flask, dissolve the substituted cyclohexanol in glacial acetic acid.[8]
-
Cool the flask in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise to the stirred mixture over 20-25 minutes, maintaining the temperature below 40°C.
-
After the addition is complete, continue stirring for a period, monitoring the reaction by TLC.
-
Quench any excess oxidant by adding a saturated sodium bisulfite solution until a starch-iodide paper test is negative.
-
Neutralize the acetic acid by slowly adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Swern Oxidation
The Swern oxidation is a mild and highly efficient method that is particularly useful for sensitive substrates.[9][10][11]
Materials:
-
Substituted cyclohexanol
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (or another hindered base like diisopropylethylamine)
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware for anhydrous reactions (three-necked flask, dropping funnels, low-temperature thermometer)
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C (dry ice/acetone bath).[12]
-
Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the low temperature.
-
After stirring for a short period, add a solution of the substituted cyclohexanol in anhydrous dichloromethane dropwise.
-
Continue stirring at -78 °C for about 30 minutes.
-
Add triethylamine to the reaction mixture, and then allow it to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ketone.
Visualizing the Experimental Workflow and Reaction Logic
To better illustrate the relationships between different stages of a typical oxidation experiment and the underlying principles of reactivity, the following diagrams are provided.
Caption: A generalized workflow for a typical substituted cyclohexanol oxidation experiment.
Caption: Key steric and electronic factors that influence the rate of cyclohexanol oxidation.
References
- 1. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. scribd.com [scribd.com]
- 6. Solved Oxidation of Cyclohexanol Using Sodium Hypochlorite | Chegg.com [chegg.com]
- 7. Sodium Hypochlorite [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 2,2-Dimethylcyclohexanol
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and spectroscopic techniques (NMR and Mass Spectrometry) for the structural validation of 2,2-Dimethylcyclohexanol, a key intermediate in organic synthesis.
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable insights into the molecule's structure in solution and its fragmentation patterns. This guide presents a head-to-head comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
At a Glance: Comparing Structural Validation Techniques
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing | Connectivity of atoms, chemical environment of nuclei, and stereochemistry | Molecular weight and elemental composition, fragmentation patterns |
| Key Data | Unit cell dimensions, space group, atomic coordinates | Chemical shifts (δ), coupling constants (J) | Mass-to-charge ratio (m/z) of parent ion and fragments |
| Resolution | Atomic resolution (typically < 1 Å) | Not applicable (provides connectivity) | High mass accuracy (ppm level) |
| Limitations | Requires a high-quality single crystal | Can be complex for molecules with many similar protons | Does not provide direct 3D structural information |
In-Depth Analysis: Methodologies and Data
X-ray Crystallography: The Gold Standard
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent is critical and often requires screening of various options.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
As a representative example, the crystal structure of a substituted cyclohexanone (B45756) reveals a well-defined chair conformation of the cyclohexane (B81311) ring in the solid state.[1]
Caption: Workflow for determining a molecule's 3D structure using X-ray crystallography.
Spectroscopic Techniques: Versatile and Informative
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques that provide crucial information about the connectivity and composition of a molecule.
NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, the connectivity of the carbon skeleton and the chemical environment of each atom can be deduced.
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to elucidate the structure.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.5 | Multiplet | CH-OH |
| ¹H | ~1.4 - 1.8 | Multiplets | Cyclohexane CH₂ |
| ¹H | ~0.9 - 1.0 | Singlets | C(CH₃)₂ |
| ¹³C | ~70-75 | CH | C-OH |
| ¹³C | ~35-40 | C | C(CH₃)₂ |
| ¹³C | ~20-35 | CH₂ | Cyclohexane CH₂ |
| ¹³C | ~25-30 | CH₃ | C(CH₃)₂ |
Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.
Mass spectrometry provides the precise molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
-
Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph (GC), which separates the components of the mixture.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum.
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 128. Key fragmentation patterns for cyclic alcohols often involve the loss of water (H₂O) from the molecular ion, leading to a peak at m/z = 110. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and subsequent rearrangements can also lead to characteristic fragment ions.
Caption: The logical flow of using spectroscopic data to determine a molecule's structure.
Conclusion
The structural validation of this compound, like any chemical entity in a research and development pipeline, necessitates the use of robust analytical techniques. X-ray crystallography provides the most definitive and high-resolution structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. However, the requirement of a high-quality single crystal can be a significant bottleneck.
In contrast, spectroscopic methods such as NMR and mass spectrometry offer a more rapid and versatile approach to structural elucidation. NMR spectroscopy provides invaluable information about the connectivity of atoms in solution, while mass spectrometry confirms the molecular weight and provides clues to the structure through fragmentation analysis.
For comprehensive and unambiguous structure validation, a combination of these techniques is often employed. The complementary information obtained from X-ray crystallography and spectroscopic methods provides a complete picture of the molecule's structure, ensuring the integrity of research and development efforts.
References
A Comparative Guide to Enantiomeric Excess Determination of Chiral 2,2-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical step in asymmetric synthesis and the development of chiral drugs. For the chiral secondary alcohol 2,2-dimethylcyclohexanol, several robust analytical techniques can be employed to accurately quantify the relative abundance of its enantiomers. This guide provides a comparative overview of three prevalent methods: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most suitable technique for their specific needs.
Method 1: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. The use of chiral stationary phases, most commonly based on cyclodextrin (B1172386) derivatives, allows for the differential interaction with enantiomers, leading to their separation. For alcohols like this compound, derivatization to a more volatile ester (e.g., acetate) can often improve peak shape and resolution.
Quantitative Data Comparison for Chiral GC Analysis
| Parameter | Method A: Direct Analysis | Method B: Derivatization to Acetate |
| Chiral Stationary Phase | Modified β-cyclodextrin (e.g., CP Chirasil-DEX CB) | Modified β-cyclodextrin (e.g., Rt-βDEXsm) |
| Column Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Hydrogen or Helium | Hydrogen |
| Flow Rate / Linear Velocity | ~1 mL/min | 80 cm/sec |
| Temperature Program | 60°C (1 min) to 200°C at 2°C/min | 70°C, ramp to 150°C at 5°C/min, hold for 5 min |
| Typical Retention Times | Enantiomer 1: ~25 min, Enantiomer 2: ~26 min | Enantiomer 1: ~15 min, Enantiomer 2: ~15.5 min |
| Resolution (Rs) | > 1.5 | > 2.0 |
| Analysis Time | ~30-40 minutes | ~20-30 minutes |
Note: The provided retention times and resolution are representative for chiral secondary alcohols and may vary for this compound. Method optimization is recommended.
Experimental Protocols for Chiral GC
Protocol A: Direct Analysis of this compound
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., modified β-cyclodextrin).
-
Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.
-
GC Conditions:
-
Injector Temperature: 230°C
-
Detector Temperature: 250°C
-
Carrier Gas: Hydrogen at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 200°C at a rate of 2°C/minute.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Protocol B: Analysis after Derivatization to Acetate
-
Derivatization:
-
In a vial, dissolve 10 mg of this compound in 1 mL of dichloromethane.
-
Add 100 µL of acetic anhydride (B1165640) and 20 µL of pyridine.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the reaction mixture and quench with 1 mL of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
-
Sample Preparation: Dilute the final organic solution to approximately 1 mg/mL with dichloromethane.
-
GC System and Injection: As described in Protocol A.
-
GC Conditions:
-
Injector Temperature: 230°C
-
Detector Temperature: 250°C
-
Carrier Gas: Hydrogen at a linear velocity of 80 cm/sec.
-
Oven Temperature Program: Initial temperature of 70°C, ramp to 150°C at a rate of 5°C/minute, and hold for 5 minutes.
-
-
Data Analysis: As described in Protocol A.
Experimental Workflow for Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used method for the separation of a broad range of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of chiral alcohols.
Quantitative Data Comparison for Chiral HPLC Analysis
| Parameter | Method A: Normal Phase | Method B: Reversed Phase |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)[1][2] | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) |
| Column Dimensions | 250 x 4.6 mm ID, 5 µm | 250 x 4.6 mm ID, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Acetonitrile / Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Typical Retention Times | Enantiomer 1: ~8 min, Enantiomer 2: ~10 min | Enantiomer 1: ~12 min, Enantiomer 2: ~14 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Analysis Time | ~15 minutes | ~20 minutes |
Note: The provided retention times and resolution are representative for chiral secondary alcohols on polysaccharide-based CSPs and may require optimization for this compound.
Experimental Protocol for Chiral HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System: A standard HPLC system equipped with a UV detector and a polysaccharide-based chiral column.
-
Injection: Inject 10 µL of the prepared sample solution.
-
HPLC Conditions (Normal Phase):
-
HPLC Conditions (Reversed Phase):
-
Column: Chiralpak® AD (250 x 4.6 mm ID, 5 µm).
-
Mobile Phase: Acetonitrile / Water (60:40, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers from the chromatogram to calculate the enantiomeric excess.
Experimental Workflow for Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Method 3: NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, allowing for the quantification of each. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic and reliable CDA for this purpose.[3]
Quantitative Data Comparison for NMR Analysis with Mosher's Acid
| Parameter | (R)-MTPA Ester | (S)-MTPA Ester | Δδ (δS - δR) |
| ¹H NMR Chemical Shift (ppm) | |||
| Hypothetical Proton Ha | 3.50 | 3.55 | +0.05 |
| Hypothetical Proton Hb | 1.20 | 1.17 | -0.03 |
| ¹⁹F NMR Chemical Shift (ppm) | -71.5 | -71.8 | -0.3 |
Note: The chemical shift values are hypothetical and serve as a representative example for a chiral secondary alcohol. The magnitude and sign of Δδ depend on the specific protons and their spatial relationship to the phenyl group of the Mosher's ester.
Experimental Protocol for NMR Analysis using Mosher's Acid
-
Formation of Diastereomeric Esters (in two separate NMR tubes):
-
Tube A ((R)-MTPA ester): To a solution of this compound (~5 mg) in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube, add a small excess of (R)-(-)-Mosher's acid chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Tube B ((S)-MTPA ester): Repeat the procedure in a separate NMR tube using (S)-(+)-Mosher's acid chloride.
-
-
Reaction: Gently shake the NMR tubes and allow the reactions to proceed to completion at room temperature (monitor by TLC if necessary).
-
NMR Analysis:
-
Acquire ¹H and ¹⁹F NMR spectra for each of the diastereomeric ester mixtures.
-
Identify a set of well-resolved signals for each diastereomer. For ¹H NMR, protons close to the newly formed ester linkage are often the most diagnostic. For ¹⁹F NMR, the trifluoromethyl signal is a singlet for each diastereomer.
-
-
Data Analysis:
-
Integrate the corresponding signals for the two diastereomers in the NMR spectrum of the reaction mixture prepared from the racemic alcohol.
-
Calculate the enantiomeric excess from the integration values.
-
Experimental Workflow for NMR with Chiral Derivatizing Agent
Caption: Workflow for ee determination by NMR with a Chiral Derivatizing Agent.
Comparison Summary and Recommendations
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with CDA |
| Principle | Differential partitioning on a chiral stationary phase | Differential interaction with a chiral stationary phase | Formation of diastereomers with distinct NMR spectra |
| Sample Volatility | Required | Not required | Not required |
| Sample Amount | Micrograms | Micrograms to milligrams | Milligrams |
| Instrumentation | GC with FID | HPLC with UV detector | NMR spectrometer |
| Throughput | High | High | Moderate |
| Method Development | Can be complex, requires column screening and temperature optimization | Can be complex, requires column and mobile phase screening | Relatively straightforward, requires selection of an appropriate CDA |
| Destructive? | Yes | No (sample can be recovered) | No |
| Key Advantage | High resolution for volatile compounds | Broad applicability, preparative scale-up possible | Provides structural information, no chromatographic separation needed |
| Key Disadvantage | Limited to volatile and thermally stable compounds | Higher cost of chiral columns and solvents | Lower sensitivity, requires higher sample concentration |
Recommendations:
-
For routine analysis of volatile and thermally stable this compound with high sample throughput, Chiral GC is an excellent choice. Derivatization can further enhance its performance.
-
Chiral HPLC is the most versatile technique, suitable for a wide range of conditions and allows for sample recovery. It is the preferred method if preparative separation of enantiomers is also a goal.
-
NMR spectroscopy with a chiral derivatizing agent is a valuable tool for unambiguous structural confirmation and ee determination without the need for chromatographic method development. It is particularly useful when a limited number of samples need to be analyzed or when chromatographic methods fail to provide adequate separation.
Ultimately, the choice of method will depend on the specific experimental requirements, available instrumentation, and the number of samples to be analyzed. For critical applications, validation of the enantiomeric excess by a second, independent method is often recommended.
References
Stability of 2,2-Dimethylcyclohexanol Under Acidic Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of 2,2-dimethylcyclohexanol under acidic conditions. It delves into the underlying reaction mechanisms, compares its stability with other cyclohexanol (B46403) derivatives, and offers detailed experimental protocols for quantitative analysis. This information is crucial for professionals in drug development and organic synthesis, where predicting the behavior of molecules in acidic environments is paramount for ensuring product stability and purity.
Introduction to Acid-Catalyzed Dehydration of Alcohols
The stability of alcohols in acidic media is a fundamental concept in organic chemistry, with significant implications for chemical synthesis and drug formulation. Under acidic conditions, alcohols can undergo dehydration to form alkenes. The rate and outcome of this elimination reaction are highly dependent on the structure of the alcohol. Tertiary alcohols, such as this compound, are particularly susceptible to acid-catalyzed dehydration due to the formation of a relatively stable tertiary carbocation intermediate.[1][2][3][4][5]
The general order of reactivity for alcohol dehydration is: tertiary > secondary > primary.[2][4][5] This is directly related to the stability of the carbocation intermediate formed during the reaction. The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).[1][3][4] Subsequent loss of water generates a carbocation, which then loses a proton to form an alkene.[1][3]
The Case of this compound: A Propensity for Rearrangement
The acid-catalyzed dehydration of this compound is a classic example of a reaction that proceeds via an E1 (unimolecular elimination) mechanism. A key feature of this reaction is the propensity of the initially formed carbocation to undergo a rearrangement to a more stable carbocation. This rearrangement, known as a Wagner-Meerwein shift, leads to the formation of a mixture of products.
The primary products of the acid-catalyzed dehydration of this compound are 1,2-dimethylcyclohexene (B155917) and isopropylidenecyclopentane. The formation of these products is a direct consequence of the rearrangement of the initial secondary carbocation to a more stable tertiary carbocation.
Comparative Stability and Product Distribution
While direct comparative kinetic data under identical conditions is scarce in the literature, the principles of carbocation stability allow for a qualitative comparison of the stability of this compound with other cyclohexanol derivatives.
| Alcohol | Type | Relative Dehydration Rate | Major Dehydration Products | Notes |
| Cyclohexanol | Secondary | Slower than tertiary alcohols | Cyclohexene | Proceeds through a secondary carbocation. |
| 1-Methylcyclohexanol | Tertiary | Faster than secondary alcohols | 1-Methylcyclohexene, Methylenecyclohexane | Forms a stable tertiary carbocation directly.[6][7] |
| 2-Methylcyclohexanol | Secondary | Slower than tertiary alcohols | 1-Methylcyclohexene, 3-Methylcyclohexene | Rearrangement of the initial secondary carbocation to a tertiary carbocation is possible. |
| This compound | Tertiary | Fast | 1,2-Dimethylcyclohexene, Isopropylidenecyclopentane | Undergoes a Wagner-Meerwein rearrangement to form a more stable tertiary carbocation, leading to rearranged products. |
| tert-Butylcyclohexanol | Tertiary | Fast | tert-Butylcyclohexene isomers | The bulky tert-butyl group can influence the direction of elimination. |
Disclaimer: The relative rates are based on general principles of alcohol dehydration. Actual rates can vary depending on specific reaction conditions such as acid concentration, temperature, and solvent.
Experimental Protocols
The following protocols outline a general procedure for assessing the stability of cyclohexanols under acidic conditions and for analyzing the resulting product mixture.
Protocol 1: Acid-Catalyzed Dehydration of Cyclohexanols
Materials:
-
Cyclohexanol derivative (e.g., this compound, 1-methylcyclohexanol)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Diethyl ether or other suitable organic solvent
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Place the cyclohexanol derivative (e.g., 5.0 g) in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 1-2 mL) while cooling the flask in an ice bath and stirring.
-
Set up a distillation apparatus and heat the mixture gently.
-
Collect the distillate, which will be a mixture of alkenes and water.
-
Transfer the distillate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Separate the organic layer and dry it over anhydrous calcium chloride or sodium sulfate.
-
Remove the drying agent by filtration or decantation.
-
The resulting liquid is the alkene product mixture, which can be analyzed by gas chromatography.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector (GC-MS)
-
Appropriate capillary column (e.g., non-polar or medium-polarity)
Procedure:
-
Prepare a dilute solution of the alkene product mixture in a volatile solvent (e.g., diethyl ether or hexane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Run a suitable temperature program to separate the different alkene isomers.
-
Identify the products by comparing their mass spectra with a library of known spectra.
-
Quantify the relative amounts of each product by integrating the peak areas in the chromatogram.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic steps in the acid-catalyzed dehydration of this compound.
Conclusion
This compound, as a tertiary alcohol, readily undergoes acid-catalyzed dehydration. The stability of this compound under acidic conditions is relatively low, and it is prone to rearrangement reactions that lead to a mixture of alkene products. Understanding these reaction pathways is essential for controlling the outcome of chemical transformations involving this and similar structures. For drug development professionals, this knowledge is critical for predicting potential degradation pathways and ensuring the stability of pharmaceutical compounds containing such moieties. The provided experimental protocols offer a framework for the quantitative assessment of alcohol stability in acidic environments, enabling a data-driven approach to formulation and process development.
References
A Comparative Guide to the Synthetic Routes of 2,2-Dimethylcyclohexanol: Efficiency and Cost Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of the primary synthetic routes to 2,2-dimethylcyclohexanol, a valuable building block in organic synthesis. We will objectively evaluate the efficiency and cost-effectiveness of each pathway, supported by experimental data and protocols.
Introduction
This compound is a chiral alcohol with applications in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The strategic placement of the gem-dimethyl group on the cyclohexane (B81311) ring imparts specific stereochemical properties, making its efficient synthesis a topic of interest. This guide will focus on the three most common laboratory-scale methods for its preparation:
-
Catalytic Hydrogenation of 2,2-Dimethylcyclohexanone (B156460)
-
Reduction of 2,2-Dimethylcyclohexanone with Sodium Borohydride (B1222165) (NaBH₄)
-
Reduction of 2,2-Dimethylcyclohexanone with Lithium Aluminum Hydride (LiAlH₄)
We will also briefly discuss the potential for a Grignard-based synthesis as a less common alternative.
Data Presentation
The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and cost.
| Route | Starting Material | Reagent/Catalyst | Typical Yield (%) | Reaction Time (h) | Estimated Reagent Cost per Gram of Product ($) * | Atom Economy (%) |
| 1. Catalytic Hydrogenation | 2,2-Dimethylcyclohexanone | H₂, 5% Pt/C | >95% | 2 - 6 | ~2.50 | 100% |
| 2. NaBH₄ Reduction | 2,2-Dimethylcyclohexanone | Sodium Borohydride | ~90% | 1 - 3 | ~1.50 | 88.2% |
| 3. LiAlH₄ Reduction | 2,2-Dimethylcyclohexanone | Lithium Aluminum Hydride | ~92% | 1 - 4 | ~3.00 | 88.1% |
*Disclaimer: Estimated reagent costs are based on currently available market prices for reagent-grade chemicals and may vary depending on the supplier, purity, and scale of the reaction. This estimation includes the primary reagent and starting material, but excludes common solvents and workup materials.
Experimental Protocols
Route 1: Catalytic Hydrogenation of 2,2-Dimethylcyclohexanone
This method involves the addition of hydrogen across the carbonyl group of 2,2-dimethylcyclohexanone in the presence of a metal catalyst.
Procedure:
-
In a high-pressure reaction vessel, a solution of 2,2-dimethylcyclohexanone (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) is prepared.
-
A catalytic amount of 5% Platinum on Carbon (Pt/C) (typically 1-5 mol%) is added to the solution.
-
The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen gas (typically 50-500 psi).
-
The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (25-50 °C) for 2 to 6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by distillation or column chromatography if necessary, though this reaction often yields a very clean product.
Route 2: Reduction of 2,2-Dimethylcyclohexanone with Sodium Borohydride (NaBH₄)
This route utilizes a common and relatively mild reducing agent to convert the ketone to the corresponding alcohol.
Procedure:
-
2,2-Dimethylcyclohexanone (1.0 eq) is dissolved in a protic solvent, typically methanol (B129727) or ethanol, in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄) (typically 1.0-1.5 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 to 3 hours.
-
The reaction is monitored for completion by TLC or GC.
-
The reaction is quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.
-
The bulk of the organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product.
-
Purification is typically achieved by distillation or column chromatography.
Route 3: Reduction of 2,2-Dimethylcyclohexanone with Lithium Aluminum Hydride (LiAlH₄)
This method employs a powerful reducing agent and requires anhydrous conditions.
Procedure:
-
A solution of 2,2-dimethylcyclohexanone (1.0 eq) in a dry aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution or suspension of lithium aluminum hydride (LiAlH₄) (typically 0.25-0.5 eq) in the same dry solvent is added dropwise to the stirred ketone solution.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 to 4 hours.
-
Reaction progress is monitored by TLC or GC.
-
The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with the reaction solvent.
-
The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by distillation or column chromatography.
Visualizations
Safety Operating Guide
Safe Disposal of 2,2-Dimethylcyclohexanol: A Procedural Guide
For Immediate Reference: Key Safety and Disposal Information
Proper handling and disposal of 2,2-Dimethylcyclohexanol are critical to ensure laboratory safety and environmental protection. This chemical is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[1] Adherence to the following procedures is mandatory for all laboratory personnel.
Physical and Chemical Properties
A clear understanding of the chemical's properties is foundational to its safe handling and disposal.
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Appearance | Colorless | [2] |
| Odor | Alcohol-like | [2] |
| Boiling Point | 160 - 161 °C (320 - 322 °F) | [1] |
| Flash Point | 55 °C (131 °F) | [2] |
| Density | 0.948 g/cm³ at 25 °C (77 °F) | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials is governed by its classification as hazardous waste.[3] Local regulations must be strictly followed.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Body: A lab coat or other protective clothing to prevent skin contact.
2. Waste Segregation and Collection:
-
Waste Stream: Designate a specific, labeled waste container for this compound and materials contaminated with it. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Container: Use a container made of a compatible material with a tightly fitting cap.[4] The original product container is often a suitable choice.[5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[5] Indicate the associated hazards (e.g., Flammable, Irritant).[5]
3. Spill Management: In the event of a spill, take the following immediate actions:
-
Ventilation: Ensure the area is well-ventilated.[3]
-
Ignition Sources: Remove all sources of ignition from the area, as vapors may form explosive mixtures with air.[3][6] Use non-sparking tools.[3][6]
-
Containment: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.
4. Disposal of Empty Containers:
-
Empty containers retain product residue and can be dangerous.[3] They should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinseate must then be collected as hazardous waste.
5. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.[7]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[7] Do not pour this compound down the drain.[3]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. louisville.edu [louisville.edu]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling 2,2-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 2,2-Dimethylcyclohexanol. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Assessment
Based on data from similar cyclohexanol (B46403) derivatives, this compound should be treated as a hazardous substance with the following potential risks:
-
Flammability: Combustible liquid and vapor.[1]
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
A summary of hazard information for related compounds is presented below:
| Hazard | Cyclohexanol | 2-Methylcyclohexanol (cis + trans) | 2,6-Dimethylcyclohexanol (mixture of isomers) |
| Physical State | Solid or Liquid[2] | Liquid | Liquid[1] |
| Flammability | Combustible Liquid or Solid[2] | Flammable liquid[3] | Flammable liquid and vapor[1] |
| Acute Oral Toxicity | LD50 Rat: 1400 mg/kg[4] | Harmful if swallowed[3] | - |
| Acute Inhalation Toxicity | - | Harmful if inhaled[3] | - |
| Skin Irritation | - | - | - |
| Eye Irritation | - | Causes serious eye irritation[3] | - |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required.[5][6][7] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[6][7][8] |
| Skin and Body Protection | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat, fully buttoned, is required.[5][6] For significant splash hazards, a chemical-resistant apron should be worn over the lab coat.[7] Full-length pants and closed-toe shoes are mandatory.[5][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended.[5][6] Consider double-gloving for added protection.[9] Always consult the glove manufacturer's compatibility chart.[6][9] |
| Respiratory Protection | Respirator (as needed) | Work should be conducted in a certified chemical fume hood to avoid inhalation.[5][6] If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed to determine the appropriate respirator.[5] |
Caption: Workflow for PPE selection and use.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.[5][6]
-
Clear the work area of all unnecessary items and ignition sources (e.g., open flames, hot plates, spark-producing equipment).[10]
-
Have an appropriate fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam) readily accessible.[2][11]
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary PPE as outlined in the table above.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Conduct all work with this compound inside a chemical fume hood.[5][6]
-
When transferring the chemical, use spark-proof tools and ground metal containers to prevent static discharge.[5][10]
-
Avoid the formation of dust if handling a solid form.[5][12]
-
Add chemicals slowly and carefully to avoid splashes.[6]
-
-
Spill Response:
-
In case of a small spill that can be cleaned up in under 10 minutes by trained personnel, follow these steps:
-
Evacuate non-essential personnel from the area.[2]
-
Wearing appropriate PPE, use a scoop and brush or other non-combustible tools to collect the spilled material, minimizing dust generation.[12]
-
For liquid spills, absorb with an inert material like vermiculite, dry sand, or earth.[2]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[2]
-
-
For large spills, or any spill you are not trained to handle, evacuate the area and contact your institution's environmental health and safety department.[12]
-
Caption: Step-by-step handling and spill response plan.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
| Waste Type | Collection Procedure | Disposal Method |
| Unused or Waste this compound | Collect in a clearly labeled, sealed, and compatible container.[9][13] Do not overfill containers (maximum 90% capacity).[13] | Arrange for pickup by your institution's licensed hazardous waste contractor.[14] Do not dispose of down the drain or in regular trash.[9] |
| Contaminated Labware (e.g., gloves, wipes, absorbent pads) | Place in a separate, sealed container labeled as "Hazardous Waste" with the chemical name. | Dispose of as hazardous waste through your institution's waste management program. |
| Empty Containers | Empty containers may retain hazardous residue and should be treated as hazardous waste.[3] | Dispose of as hazardous waste unless thoroughly decontaminated.[11] |
Key Disposal Principles:
-
Always collect hazardous waste separately.[13]
-
Ensure all waste containers are accurately labeled.[13]
-
Store waste in a cool, dry, and well-ventilated area away from incompatible materials.[5][9]
References
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. purdue.edu [purdue.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. sc.edu [sc.edu]
- 8. trimaco.com [trimaco.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 11. gjchemical.com [gjchemical.com]
- 12. research.wayne.edu [research.wayne.edu]
- 13. ethz.ch [ethz.ch]
- 14. organic chemistry - How do you properly dispose of hexane and cyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
